Product packaging for Cleistanthin B(Cat. No.:CAS No. 30021-77-3)

Cleistanthin B

Cat. No.: B1196934
CAS No.: 30021-77-3
M. Wt: 542.5 g/mol
InChI Key: BJGIWVGXMRUMNA-WBYCZGBQSA-N
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Description

Cleistanthin B is a member of the class of cleistanthins that is cleistanthin A in which the 3,4-di-O-methyl-D-xylopyranosyl group is replaced by a beta-D-glucopyranosyl group. It has a role as an antihypertensive agent, an alpha-adrenergic antagonist and a diuretic. It is a member of cleistanthins, a beta-D-glucoside and a monosaccharide derivative.
This compound has been reported in Hypoestes purpurea, Cleistanthus collinus, and other organisms with data available.
toxic constituent of Cleistanthus collinus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26O12 B1196934 Cleistanthin B CAS No. 30021-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O12/c1-33-16-6-12-13(7-17(16)34-2)25(39-27-24(31)23(30)22(29)19(8-28)38-27)14-9-35-26(32)21(14)20(12)11-3-4-15-18(5-11)37-10-36-15/h3-7,19,22-24,27-31H,8-10H2,1-2H3/t19-,22-,23+,24-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGIWVGXMRUMNA-WBYCZGBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014455
Record name Cleistanthin B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30021-77-3
Record name Cleistanthin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30021-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cleistanthin B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cleistanthin B
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Foundational & Exploratory

An In-Depth Technical Guide on Cleistanthin B from Cleistanthus collinus: From Traditional Use to a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleistanthus collinus, a plant native to India and Sri Lanka, has a long history in traditional medicine and is also known for its toxicity.[1][2] One of its primary bioactive compounds, Cleistanthin B, has emerged as a molecule of significant interest in oncological research. This lignan glycoside has demonstrated potent cytotoxic and antitumor properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4][5] This technical guide provides a comprehensive overview of Cleistanthus collinus and this compound, consolidating quantitative data on its bioactivity, detailing experimental protocols for its study, and visualizing its known mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to Cleistanthus collinus

Cleistanthus collinus (Roxb.) Benth. & Hook.f., belonging to the family Phyllanthaceae, is a deciduous tree commonly found in the dry forests of Southern and Central India.[1] Traditionally, various parts of the plant have been used for a range of purposes, from treating gastrointestinal disorders to being utilized as a fish poison and an abortifacient.[1] The plant is notoriously toxic, with numerous reports of its use in intentional self-harm.[1]

Phytochemical analyses have revealed a host of bioactive compounds, including tannins, flavonoids, saponins, and several lignans.[6] Among these, the arylnaphthalene lignan lactones, particularly Cleistanthin A and this compound, are considered the most prominent and are largely responsible for both the plant's toxicity and its potential therapeutic effects.[1][6]

This compound: A Promising Anticancer Candidate

This compound, a diphyllin glycoside, has been the subject of numerous preclinical studies investigating its anticancer potential.[4] Research has consistently shown its ability to inhibit the proliferation of a wide range of cancer cells, with a notable potency against colorectal cancer cell lines.[7] The primary mechanisms underlying its anticancer activity are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle at the G1 phase.[5]

Quantitative Bioactivity Data

The cytotoxic effects of this compound have been quantified across various human cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). The data, summarized in the table below, highlights the differential sensitivity of various cancer types to this compound.

Cell LineCancer TypeIC50 (µg/mL)Reference
HT-29Colorectal Carcinoma3.6 ± 0.55[7]
SW-480Colorectal Adenocarcinoma5.2 ± 0.51[7]
HCT-15Colorectal Adenocarcinoma8.6 ± 1.02[7]
HeLaCervical Carcinoma10.5 ± 1.50[7]
MDA-MB-231Breast Adenocarcinoma18.3 ± 3.71[7]
A549Lung Carcinoma25.8 ± 5.50[7]
DU145Prostate Carcinoma26.7 ± 5.90[7]
L132Normal Lung Epithelial>100[7]

Table 1: In Vitro Cytotoxicity of this compound

The data clearly indicates a higher potency of this compound against colorectal cancer cell lines compared to other cancer types. Importantly, its cytotoxicity towards the non-malignant L132 cell line is significantly lower, suggesting a potential therapeutic window.[7]

Mechanisms of Action

This compound exerts its anticancer effects through two primary, interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle at the G1 phase.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[4][7] This programmed cell death is characterized by morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[7] The apoptotic cascade initiated by this compound appears to involve the activation of effector caspases, such as caspase-3.[8]

G cluster_cell Cancer Cell cluster_apoptosis Apoptotic Pathway CleistanthinB This compound Procaspase3 Pro-caspase-3 CleistanthinB->Procaspase3 Induces Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

This compound Induced Apoptotic Pathway
G1 Phase Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause an arrest of the cell cycle in the G1 phase.[5] This prevents cancer cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation. The precise molecular targets of this compound within the G1 phase machinery, such as specific cyclins or cyclin-dependent kinases (CDKs), are an area of ongoing research.

G cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S Progression Arrest G1 Arrest G1->Arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1 CleistanthinB This compound CleistanthinB->G1 Targets

This compound Induced G1 Cell Cycle Arrest

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anticancer properties.

Extraction and Isolation of this compound from Cleistanthus collinus

The following protocol is a synthesized method based on procedures described in the literature.[9][10][11]

G A 1. Plant Material Preparation (Shade-dried, powdered leaves) B 2. Defatting (n-hexane) A->B C 3. Extraction (Acetone) B->C D 4. Column Chromatography (Neutral alumina or silica gel) C->D E 5. Elution (Benzene:Ethyl Acetate or Methanol:Chloroform gradients) D->E F 6. Fraction Collection E->F G 7. Purification (Preparative TLC or Crystallization) F->G H Pure this compound G->H

Workflow for this compound Extraction and Isolation
  • Plant Material Preparation: The leaves of C. collinus are collected, washed, and shade-dried. The dried leaves are then ground into a coarse powder.[11]

  • Defatting: The powdered leaves are defatted by soaking in n-hexane to remove nonpolar compounds.[11]

  • Extraction: The defatted powder is then extracted with acetone.[9][11]

  • Chromatographic Separation: The acetone extract is subjected to column chromatography using a stationary phase such as neutral alumina or silica gel.[9][10]

  • Elution: A gradient of solvents, such as benzene:ethyl acetate or methanol:chloroform, is used to elute the compounds.[9]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are pooled and further purified using techniques like preparative TLC or crystallization to obtain the pure compound.[9]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Apoptosis Assessment by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This dual staining method allows for the visualization of morphological changes associated with apoptosis.[7]

  • Cell Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound.

  • Staining: A mixture of acridine orange (AO) and ethidium bromide (EB) is added to the cells.

  • Visualization: The cells are immediately observed under a fluorescence microscope.

    • Live cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus with intact structure.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This flow cytometry-based assay provides a quantitative measure of apoptosis.[7]

  • Cell Treatment and Harvesting: Cells are treated with this compound, then harvested (including both adherent and floating cells).

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.[5]

  • Cell Treatment and Harvesting: Cells are treated with this compound and then harvested.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Washing: The fixed cells are washed with PBS.

  • RNase Treatment: The cells are treated with RNase A to degrade RNA and ensure that only DNA is stained.

  • PI Staining: Propidium iodide is added to the cells to stain the DNA.

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound, a natural product derived from Cleistanthus collinus, demonstrates significant potential as an anticancer agent, particularly for colorectal cancer. Its ability to induce apoptosis and cause G1 cell cycle arrest provides a strong rationale for its further development.

Future research should focus on several key areas:

  • Elucidation of Molecular Targets: Identifying the specific molecular targets of this compound in the G1 phase of the cell cycle is crucial for a complete understanding of its mechanism of action.

  • In Vivo Efficacy: While in vitro studies are promising, robust in vivo studies in animal models of cancer are necessary to evaluate its therapeutic efficacy and safety profile.[9][12]

  • Pharmacokinetics and Drug Delivery: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be essential for its formulation and clinical translation.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies with potentially reduced side effects.[7]

References

Cleistanthin B: A Technical Guide to its Primary Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleistanthin B, a diphyllin glycoside isolated from the plant Cleistanthus collinus, has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, with a particular potency observed in colorectal cancer. This technical guide delineates the primary mechanism of action of this compound, focusing on its ability to induce apoptosis and cause cell cycle arrest at the G1 phase. This document provides a comprehensive overview of the key signaling pathways involved, detailed experimental protocols for assessing its activity, and a summary of quantitative data to support its potential as a therapeutic agent.

Core Mechanism of Action: Induction of Apoptosis and G1 Cell Cycle Arrest

The primary anticancer activity of this compound stems from its ability to trigger programmed cell death, or apoptosis, and to halt the proliferation of cancer cells by arresting the cell cycle at the G1 checkpoint.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in mammalian cancer cells.[1] Treatment with this compound leads to characteristic morphological changes associated with apoptosis, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[2][3] This process is mediated through the activation of the intrinsic apoptotic pathway.

Key molecular events in this compound-induced apoptosis include:

  • DNA Damage: The compound is known to be clastogenic, causing DNA strand breaks, which can be a primary trigger for apoptosis.[1][4]

  • Caspase Activation: The apoptotic cascade is executed by a family of cysteine proteases known as caspases. This compound treatment leads to the activation of executioner caspases, such as caspase-3.[5]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis. While direct modulation by this compound is still under investigation, the related compound Cleistanthin A has been shown to have reduced efficacy in cells overexpressing Bcl-2, suggesting the importance of this pathway.[1]

G1 Cell Cycle Arrest

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by causing them to arrest in the G1 phase of the cell cycle.[6] This prevents the cells from entering the S phase, during which DNA replication occurs.[6] By blocking cell cycle progression, this compound inhibits tumor growth and proliferation. The arrest in G1 is a critical event that precedes the induction of apoptosis.[6]

Signaling Pathways Modulated by this compound

The precise signaling cascades initiated by this compound are the subject of ongoing research. However, current evidence points to the involvement of key pathways regulating cell survival, proliferation, and death.

Cleistanthin_B_Mechanism cluster_Cell Cancer Cell Cleistanthin_B This compound DNA_Damage DNA Damage Cleistanthin_B->DNA_Damage G1_Arrest G1 Cell Cycle Arrest DNA_Damage->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Figure 1: Overview of this compound's core mechanism of action.

Apoptosis_Pathway cluster_apoptosis Apoptotic Cascade Cleistanthin_B This compound DNA_Damage DNA Damage Cleistanthin_B->DNA_Damage Bax Bax (Pro-apoptotic) DNA_Damage->Bax activates Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Cytochrome_c inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptotic_Events Apoptotic Events (Nuclear fragmentation, Apoptotic bodies) Caspase3->Apoptotic_Events

Figure 2: Proposed intrinsic apoptosis pathway activated by this compound.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)Reference
HT-29Colorectal Carcinoma3.6 ± 0.55[2][3]
SW-480Colorectal Carcinoma5.2 ± 0.51[2][3]
HCT-15Colorectal Carcinoma8.6 ± 1.02[2][3]
HeLaCervical Carcinoma10.5 ± 1.50[2][3]
MDA-MB-231Breast Adenocarcinoma18.3 ± 3.71[2][3]
A549Lung Carcinoma25.8 ± 5.50[2][3]
DU145Prostate Carcinoma26.7 ± 5.90[2][3]
L132Normal Embryonic Lung>100[2][3]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound A->B C 3. Add MTT solution B->C D 4. Incubate and dissolve formazan C->D E 5. Measure absorbance D->E F 6. Calculate IC50 E->F

Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method is used to visualize the morphological changes of apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Wash the cells with PBS.

  • Stain the cells with a 1:1 mixture of AO and EB solution for 5 minutes.

  • Wash again with PBS.

  • Observe the cells under a fluorescence microscope.

    • Live cells: Green nucleus with normal morphology.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation.

    • Late apoptotic cells: Orange-red nucleus with fragmentation.

    • Necrotic cells: Uniformly orange-red nucleus.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This quantitative method determines the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis and G1 cell cycle arrest. Its efficacy, particularly against colorectal cancer cells, warrants further investigation. Future research should focus on elucidating the complete signaling cascade initiated by this compound, including the definitive roles of the Wnt/β-catenin and PI3K/Akt pathways. In vivo studies are crucial to validate the preclinical findings and to assess the therapeutic potential of this compound in a physiological context. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective analogs for targeted cancer therapy.

References

Investigating the Cytotoxic Effects of Cleistanthin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleistanthin B, a diphyllin glycoside first isolated from the plant Cleistanthus collinus, has demonstrated significant cytotoxic and genotoxic effects, positioning it as a compound of interest for anticancer research. This technical guide provides an in-depth overview of the cytotoxic properties of this compound, focusing on its impact on various cell lines, the underlying molecular mechanisms, and detailed experimental protocols for its investigation.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated across a range of normal and cancerous cell lines. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, offering a quantitative comparison of its efficacy.

Table 1: 50% Growth Inhibition (GI50) of this compound in Normal and Tumor Cell Lines [1][2]

Cell Line TypeGI50 Concentration Range (M)
Normal2 x 10⁻⁵ to 4.7 x 10⁻⁴
Tumor1.6 x 10⁻⁶ to 4 x 10⁻⁵

Table 2: 50% Inhibitory Concentration (IC50) of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
HT-29Colorectal Cancer3.6 ± 0.55
SW-480Colorectal Cancer5.2 ± 0.51
HCT-15Colorectal Cancer8.6 ± 1.02
HELACervical Cancer10.5 ± 1.50
MDA-MB-231Breast Cancer18.3 ± 3.71
A549Lung Cancer25.8 ± 5.50
DU145Prostate Cancer26.7 ± 5.90
L132Non-malignant Lung>100

Core Mechanisms of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound has been shown to induce programmed cell death in various cancer cell lines. Morphological changes associated with apoptosis, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, have been observed in colorectal cancer cells (HT-29, SW-480, and HCT-15) following treatment. This process is further confirmed by the characteristic DNA laddering pattern observed in agarose gel electrophoresis of DNA from treated cells.[1][3]

Cell Cycle Arrest

A significant mechanism of this compound's antitumor activity is its ability to halt the cell cycle at the G1 phase.[3][4] This prevents the cells from entering the S phase, thereby inhibiting DNA synthesis and replication. This G1 arrest is a critical checkpoint that, when activated by cellular stress or DNA damage, can lead to apoptosis.[3]

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are orchestrated through the modulation of specific signaling pathways.

Intrinsic Apoptosis Pathway

This compound is suggested to activate the intrinsic apoptosis pathway, culminating in the activation of executioner caspases, such as caspase-3. This pathway is typically initiated by cellular stress and DNA damage.

G cluster_0 This compound Induced Cytotoxicity CleistanthinB This compound DNA_Damage DNA Damage CleistanthinB->DNA_Damage G1_Arrest G1 Cell Cycle Arrest DNA_Damage->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Figure 1: Overview of this compound's cytotoxic mechanism.

G1 Cell Cycle Arrest Pathway

The G1 arrest induced by this compound likely involves the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. DNA damage, a known effect of this compound, typically activates pathways that lead to the upregulation of CDK inhibitors like p21, which in turn inhibit the cyclin E/CDK2 complex, preventing the G1/S transition.

G cluster_0 G1 Cell Cycle Arrest Pathway CleistanthinB This compound DNA_Damage DNA Damage CleistanthinB->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 CyclinE_CDK2 Cyclin E/CDK2 Inhibition p21->CyclinE_CDK2 G1_Arrest G1 Arrest CyclinE_CDK2->G1_Arrest

Figure 2: Postulated G1 arrest pathway by this compound.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound and incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate (3-4h) C->D E Add Solubilization Solution D->E F Read Absorbance (570nm) E->F

Figure 3: Workflow for the MTT cell viability assay.

Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining for Apoptosis

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • 6-well plates

  • Fluorescence microscope

Procedure:

  • Seed approximately 5x10⁵ cells per well in 6-well plates and treat with this compound for 12 hours.

  • Wash the cells with PBS.

  • Add a 1:1 mixture of AO and EB staining solution to the cells.

  • Immediately observe the cells under a fluorescence microscope and capture images.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation.

    • Late apoptotic cells: Orange-red nucleus with fragmented chromatin.

    • Necrotic cells: Uniformly orange-red nucleus.

Annexin V-FITC Apoptosis Assay by Flow Cytometry

This assay quantitatively determines the percentage of apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound.

  • Harvest 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Conclusion

This compound exhibits potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and G1 phase cell cycle arrest. Its ability to induce DNA damage and modulate key signaling pathways underscores its potential as a lead compound for the development of novel anticancer therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other natural compounds with similar mechanisms of action. Further research is warranted to fully elucidate the intricate molecular targets of this compound and to evaluate its therapeutic efficacy and safety in preclinical and clinical settings.

References

Cleistanthin B: A Technical Whitepaper on its Mechanism of Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cleistanthin B, a diphyllin glycoside isolated from the plant Cleistanthus collinus, has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound induces programmed cell death in cancer cells. Key findings indicate that this compound's action is multifaceted, involving the induction of DNA damage, cell cycle arrest at the G1 phase, and the activation of the intrinsic apoptotic pathway, hallmarked by the upregulation of executioner caspases. This guide synthesizes quantitative data from multiple studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding for research and development purposes.

Mechanism of Action: Apoptosis Induction

This compound exerts its anticancer effects primarily by steering cancer cells towards apoptosis. This process is initiated through several coordinated cellular events, including cell cycle disruption and the activation of a caspase-dependent death cascade.

DNA Damage and Cell Cycle Arrest

A primary effect of this compound is the induction of DNA damage. Treatment of cancer cells with this compound leads to significant DNA strand breaks, chromatid and isochromatid breaks, and the formation of micronuclei[1][2]. This genotoxic stress triggers cellular checkpoint mechanisms.

Flow cytometric analysis has revealed that this compound blocks the entry of cells into the S phase, causing them to arrest in the G1 phase of the cell cycle[3]. This G1 arrest prevents the replication of damaged DNA and is a critical prelude to the induction of apoptosis, distinguishing its mechanism from other agents like etoposide which permit entry into the S phase before inducing apoptosis[3].

G1_Arrest_Workflow CB This compound DNA_Damage DNA Strand Breaks & Chromosomal Aberrations CB->DNA_Damage G1_Checkpoint G1 Checkpoint Activation DNA_Damage->G1_Checkpoint G1_Arrest G1 Phase Arrest G1_Checkpoint->G1_Arrest S_Phase S Phase Entry (Blocked) G1_Checkpoint->S_Phase Inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: this compound induces DNA damage, leading to G1 cell cycle arrest.

Activation of the Caspase Cascade

The induction of apoptosis by this compound is mediated through a caspase-dependent pathway. Western blot analyses have shown that treatment with this compound leads to a significant upregulation in the expression of both caspase-3 and its activated form, cleaved caspase-3[4]. Caspase-3 is a key executioner caspase, responsible for the proteolysis of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis[4].

The activation of this cascade confirms that this compound engages the intrinsic (or mitochondrial) pathway of apoptosis. This pathway culminates in the activation of executioner caspases which dismantle the cell in a controlled manner, leading to the formation of apoptotic bodies and characteristic DNA laddering patterns observed in agarose gel electrophoresis[1][3]. Morphological changes such as cell shrinkage, chromatin condensation, and nuclear fragmentation are also consistently observed in this compound-treated cells[3][5].

Apoptosis_Pathway cluster_0 This compound Action cluster_1 Intrinsic Apoptosis Pathway cluster_2 Cellular Execution CB This compound Cell_Stress DNA Damage & Cell Cycle Arrest CB->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Activates Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Cytochrome c release aCaspase9 Activated Caspase-9 Caspase9->aCaspase9 Caspase3 Pro-Caspase-3 aCaspase9->Caspase3 aCaspase3 Activated (Cleaved) Caspase-3 Caspase3->aCaspase3 Upregulated by This compound Substrates Cellular Substrates (e.g., PARP) aCaspase3->Substrates Cleaves Apoptosis Apoptosis (Blebbing, Nuclear Fragmentation) Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Quantitative Data

Cytotoxicity (IC50 Values)

This compound has shown potent cytotoxicity across a range of cancer cell lines, with significantly lower IC50 values observed in tumor cells compared to normal cell lines[1]. The compound is particularly effective against colorectal cancer (CRC) cells[5].

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (Molar Range)Reference
HT-29Colorectal Carcinoma3.6 ± 0.55-[5]
SW-480Colorectal Carcinoma5.2 ± 0.51-[5]
HCT-15Colorectal Carcinoma8.6 ± 1.02-[5]
HeLaCervical Carcinoma10.5 ± 1.50-[5]
MDA-MB-231Breast Adenocarcinoma18.3 ± 3.71-[5]
A549Lung Carcinoma25.8 ± 5.50-[5]
DU145Prostate Carcinoma26.7 ± 5.90-[5]
L132Normal Lung Embryonic>100-[5]
Tumor Cells (General) Various-1.6 x 10⁻⁶ to 4 x 10⁻⁵ M[1]
Normal Cells (General) Various-2 x 10⁻⁵ to 4.7 x 10⁻⁴ M[1]
Apoptosis Induction Rates

Flow cytometry analysis using Annexin V staining demonstrates a significant increase in the apoptotic cell population following treatment with this compound.

Cell LineTreatmentApoptotic Cells (%)Dead Cells (%)Total Cell Death (%)Reference
HT-29This compound41.010.851.8[6]
HT-295-FU-8.2-[6]
HT-29This compound + 5-FU Combination-54.454.4[6]

Data derived from 5-FU and Oxaliplatin surviving HT-29 cells.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects and IC50 values of this compound.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability versus the log concentration of this compound.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask and treat with the desired concentration of this compound for 24-48 hours. Include a vehicle-treated control group[7][8].

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them from the flask surface[7][9].

  • Washing: Combine the floating and adherent cells, and wash them twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes[7].

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature[9].

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

AnnexinV_Workflow Start Seed & Treat Cells with this compound Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min in Dark Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blotting for Caspase Expression

This protocol is used to detect the expression levels of key apoptotic proteins.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-caspase-3, anti-cleaved caspase-3) and a loading control (e.g., anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound is a potent natural compound that induces apoptosis in cancer cells through a well-defined mechanism involving DNA damage, G1 cell cycle arrest, and the activation of the intrinsic caspase cascade. Its preferential cytotoxicity towards tumor cells over normal cells highlights its therapeutic potential. Furthermore, its ability to enhance the efficacy of conventional chemotherapeutic agents like 5-fluorouracil suggests a promising role in combination therapies[5].

Future research should focus on elucidating the upstream signaling events that link this compound-induced DNA damage to the mitochondrial pathway. Investigating its effects on the Bcl-2 family of proteins (e.g., Bax, Bcl-2) would provide a more complete picture of its pro-apoptotic mechanism. Additionally, while its analogue Cleistanthin A is a known V-ATPase inhibitor[4], exploring whether this compound shares this or other targets could reveal novel therapeutic avenues. Preclinical studies in animal models are warranted to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.

References

Cleistanthin B's Role in G1 Phase Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying Cleistanthin B-induced G1 phase cell cycle arrest, a critical process for its potential anticancer activity. Drawing from established research, this document details the compound's effects on key cell cycle regulators, presents quantitative data in a comparative format, outlines relevant experimental protocols, and visualizes the involved signaling pathways.

Quantitative Data Summary: Cytotoxicity and Cell Cycle Effects

This compound, a diphyllin glycoside isolated from Cleistanthus collinus, demonstrates significant cytotoxic effects across a range of cancer cell lines, with a notable potency against colorectal cancer cells.[1][2] Concurrently, it exhibits a pronounced effect on cell cycle distribution, leading to an accumulation of cells in the G1 phase.

In Vitro Cytotoxicity of this compound

The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of this compound against various human cancer cell lines compared to a non-malignant cell line.

Cell LineCancer TypeIC50 (µg/mL)Reference
HT-29Colorectal Carcinoma3.6 ± 0.55[1]
SW-480Colorectal Adenocarcinoma5.2 ± 0.51[1]
HCT-15Colorectal Adenocarcinoma8.6 ± 1.02[1]
HELACervical Cancer10.5 ± 1.50[1]
MDA-MB-231Breast Cancer18.3 ± 3.71[1]
A549Lung Carcinoma25.8 ± 5.50[1]
DU145Prostate Carcinoma26.7 ± 5.90[1]
L132Non-malignant Lung>100[1]

Table 1: Comparative IC50 values of this compound across various human cell lines.

Effect of this compound on Cell Cycle Distribution

Flow cytometric analysis reveals that this compound treatment leads to a significant arrest of cells in the G1 phase of the cell cycle, thereby preventing their entry into the S phase (DNA synthesis).[3] This is a key mechanism for its antiproliferative effects.

Cell LineTreatment% Cells in G0/G1% Cells in S% Cells in G2/MReference
CHOControlData Not QuantifiedData Not QuantifiedData Not Quantified[3]
CHOThis compoundBlocked in G1Inhibited Entry-[3]

Table 2: Summary of this compound's effect on cell cycle phase distribution in Chinese Hamster Ovary (CHO) cells. While the exact percentages are not provided in the source abstract, a definitive block in the G1 phase was reported.

Molecular Mechanism of G1 Phase Arrest

The progression from the G1 to the S phase is a critical checkpoint in the cell cycle, tightly regulated by a complex network of proteins. This compound exerts its effect by targeting key components of this regulatory machinery, primarily by downregulating essential proliferative markers.

Downregulation of Cyclin D1 and PCNA

The transition through the G1 phase is driven by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which form complexes with D-type cyclins (Cyclin D1, D2, D3). These complexes phosphorylate the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.

Research shows that this compound treatment leads to the downregulation of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA) .[4]

  • Cyclin D1: As a key regulatory partner for CDK4/6, a reduction in Cyclin D1 levels directly impairs the kinase activity required for pRb phosphorylation, thus halting progression through G1.

  • PCNA: This protein is a critical factor for DNA synthesis and repair. Its downregulation is indicative of a block in cell proliferation and entry into the S phase.

This mechanism has been observed in a testosterone-induced benign prostatic hyperplasia (BPH) rat model, where administration of this compound significantly downregulated the expression of both Cyclin D1 and PCNA.[4]

Potential Involvement of the p53-p21 Pathway

While direct evidence linking this compound to the p53 pathway is emerging, its known genotoxic effects, such as inducing DNA strand breaks, strongly suggest a potential role for this critical tumor suppressor pathway.[5] DNA damage typically activates p53, which then transcriptionally activates the CDK inhibitor p21 (WAF1/CIP1) .[6] p21 can inhibit a broad range of cyclin-CDK complexes, including Cyclin D/CDK4 and Cyclin E/CDK2, effectively enforcing the G1 checkpoint to allow for DNA repair.[6][7] The observed G1 arrest by this compound is consistent with the activation of this p53-p21 axis.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the molecular interactions and experimental processes involved in the study of this compound.

G1_S_Transition Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb E2F E2F pRb_E2F->E2F releases S_Phase_Genes S-Phase Genes (e.g., Cyclin E) E2F->S_Phase_Genes activates transcription CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes->CyclinE_CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes p21 p21 (CKI) p21->CyclinD_CDK46 inhibits p21->CyclinE_CDK2 inhibits

Caption: The canonical G1/S cell cycle transition pathway.

CleistanthinB_Mechanism cluster_inhibition Inhibitory Effects CleistanthinB This compound DNA_Damage DNA Damage CleistanthinB->DNA_Damage induces CyclinD1 Cyclin D1 Expression CleistanthinB->CyclinD1 downregulates p53 p53 Activation DNA_Damage->p53 (potential) activates p21 p21 Expression p53->p21 induces CyclinD_CDK46 Cyclin D / CDK4/6 Activity p21->CyclinD_CDK46 inhibits CyclinD1->CyclinD_CDK46 required for pRb pRb Phosphorylation CyclinD_CDK46->pRb mediates E2F E2F Release pRb->E2F prevents S_Phase S-Phase Entry E2F->S_Phase promotes G1_Arrest G1 Phase Arrest S_Phase->G1_Arrest BLOCKED

Caption: Proposed mechanism of this compound-induced G1 arrest.

Experimental_Workflow cluster_assays Parallel Assays Start Start: Cancer Cell Culture Treatment Treat cells with This compound (various concentrations) Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Flow Cell Cycle Analysis (Flow Cytometry) Incubation->Flow Western Protein Analysis (Western Blot) Incubation->Western IC50 Determine IC50 Viability->IC50 Distribution Quantify Cell Cycle Distribution (G1, S, G2/M) Flow->Distribution ProteinLevels Measure Protein Levels (Cyclin D1, PCNA, p21) Western->ProteinLevels End Correlate Findings & Elucidate Mechanism IC50->End Distribution->End ProteinLevels->End

Caption: General experimental workflow for studying cell cycle effects.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the key experiments used to elucidate the role of this compound in G1 phase arrest.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., HT-29, CHO, SiHa) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

  • Seeding: For experiments, cells are seeded in multi-well plates or flasks at a density that ensures they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.

  • Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). On the day of the experiment, the stock is diluted in fresh culture medium to achieve the desired final concentrations. The final solvent concentration in the control and treated wells should be kept constant and non-toxic (typically <0.1%).

Cell Viability Assay (MTT Assay)
  • Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 60 mm dishes, allow them to adhere, and then treat with this compound for 24 hours.

  • Harvesting: Harvest both adherent and floating cells by trypsinization, then centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software (e.g., ModFit LT).

Western Blotting
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, PCNA, p21, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.

Conclusion

The available evidence strongly indicates that this compound is a potent inhibitor of cancer cell proliferation. Its primary mechanism of action involves the induction of G1 phase cell cycle arrest. This is achieved through the significant downregulation of key proliferative proteins, including Cyclin D1 and PCNA.[4] The genotoxic nature of this compound also suggests a probable activation of the p53-p21 checkpoint pathway, further solidifying the G1 block.[3][5] This targeted disruption of the cell cycle machinery underscores the therapeutic potential of this compound and provides a solid foundation for further preclinical and clinical investigation in oncology.

References

Preliminary Studies on the Biological Activity of Cleistanthin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleistanthin B, a lignan glycoside isolated from the poisonous plant Cleistanthus collinus, has garnered scientific interest due to its significant biological activities. Primarily recognized for its cytotoxic and genotoxic effects, emerging research has elucidated its potential as an anticancer agent. This document provides a comprehensive technical guide on the preliminary studies of this compound's biological activity, focusing on its effects on cancer cells. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and experimental workflows.

Cytotoxic and Genotoxic Profile

This compound exhibits potent cytotoxic activity, with a marked selectivity for tumor cells over normal cells.[1][2] This selective action is a critical attribute for a potential anticancer therapeutic. The compound's efficacy, measured as the half-maximal growth inhibitory concentration (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀), varies across different cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported GI₅₀ and IC₅₀ values of this compound against a panel of normal and cancerous cell lines. Colorectal cancer (CRC) cells, in particular, have shown high sensitivity to the compound.[3][4]

Cell LineCell TypeParameterValueCitation
Tumor Cell Lines
HT-29Colorectal CarcinomaIC₅₀3.6 ± 0.55 µg/mL[3][4]
SW-480Colorectal CarcinomaIC₅₀5.2 ± 0.51 µg/mL[3][4]
HCT-15Colorectal CarcinomaIC₅₀8.6 ± 1.02 µg/mL[3][4]
HeLaCervical CarcinomaIC₅₀10.5 ± 1.50 µg/mL[3][4]
MDA-MB-231Breast AdenocarcinomaIC₅₀18.3 ± 3.71 µg/mL[3][4]
A549Lung CarcinomaIC₅₀25.8 ± 5.50 µg/mL[3][4]
DU145Prostate CarcinomaIC₅₀26.7 ± 5.90 µg/mL[3][4]
Various Tumor LinesGeneral RangeGI₅₀1.6 x 10⁻⁶ M to 4 x 10⁻⁵ M[1][2]
Normal Cell Lines
L132Non-cancerous Human Embryonic Lung EpithelialIC₅₀>100 µg/mL[3][4]
Various Normal LinesGeneral RangeGI₅₀2 x 10⁻⁵ M to 4.7 x 10⁻⁴ M[1][2]
Genotoxicity

Beyond cytotoxicity, this compound is a potent genotoxic agent. Short-term exposure in Chinese Hamster Ovary (CHO) cells resulted in extensive chromatid and isochromatid breaks and gaps.[1][2] It also induces the formation of micronuclei in cultured lymphocytes in a dose-dependent manner, further confirming its ability to cause chromosomal damage.[1][2] At high concentrations, this DNA damage is associated with a decrease in cell viability.[1]

Mechanism of Action

The primary mechanisms underlying the anticancer effects of this compound are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Induction of Apoptosis

Multiple lines of evidence confirm that this compound triggers apoptosis in cancer cells. Treated cells exhibit classic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and nuclear fragmentation.[3][5] A key indicator is the fragmentation of DNA into a characteristic "ladder" pattern when analyzed by agarose gel electrophoresis.[1][2][5] Studies have also shown that this compound upregulates the expression of key apoptotic executioner proteins, caspase-3 and cleaved caspase-3, indicating activation of the caspase-dependent cell death pathway.[6]

Cell Cycle Arrest

Flow cytometric analysis has revealed that this compound blocks the progression of the cell cycle at the G1 phase.[5][7][8] By arresting cells in G1, it prevents them from entering the S phase, thereby inhibiting DNA synthesis and replication.[5][7] This G1 arrest is a critical prelude to the subsequent induction of apoptosis.[5]

Signaling Pathway

The cytotoxic action of this compound is initiated by its ability to induce DNA damage, which leads to a halt in cell cycle progression and the activation of the apoptotic cascade.

G CB This compound DNA_Damage DNA Damage & Genotoxicity CB->DNA_Damage G1_Arrest G1 Cell Cycle Arrest DNA_Damage->G1_Arrest Inhibit_Synth Inhibition of DNA Synthesis G1_Arrest->Inhibit_Synth Apoptosis_Pathway Activation of Apoptotic Pathway G1_Arrest->Apoptosis_Pathway Caspase3 Upregulation of Caspase-3 Apoptosis_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Other Reported Biological Activities

In addition to its anticancer properties, preliminary studies have identified other pharmacological effects of this compound:

  • Diuretic Effects: It has been shown to increase urine volume and alter urinary electrolyte levels in rats.[9]

  • Alpha-Adrenergic Blockade: The compound acts as a noncompetitive α1 adrenergic receptor blocker, which may explain the hypotensive effects observed with C. collinus extracts.[10][11]

  • Antihypertensive Properties: this compound is reported to have antihypertensive activity.[12]

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the biological activity of this compound.

General Experimental Workflow

The investigation of a novel compound like this compound typically follows a structured workflow, beginning with broad screening and progressing to detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanism of Action MTT Cytotoxicity Screening (MTT Assay) AOEB Morphological Analysis (AO/EB Staining) MTT->AOEB DNA_Ladder DNA Fragmentation (Gel Electrophoresis) MTT->DNA_Ladder Flow Cell Cycle & Apoptosis Quant. (Flow Cytometry / Annexin V) AOEB->Flow DNA_Ladder->Flow Western Protein Expression (Western Blot) Flow->Western

Caption: Standard experimental workflow for evaluating this compound.

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound by measuring the metabolic activity of cells.[4]

  • Cell Seeding: Seed cells (e.g., 5x10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining

This fluorescence microscopy-based assay is used to visualize the morphological changes associated with apoptosis.[3][4]

  • Cell Culture and Treatment: Seed cells (e.g., 5x10⁵ cells/well) in a 6-well plate and treat with this compound for a defined period (e.g., 12 hours).

  • Staining: Wash the cells with PBS. Add a 1:1 mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) to the cells.

  • Visualization: Immediately observe the cells under a fluorescence microscope.

  • Interpretation:

    • Live cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange-red nucleus with intact structure.

DNA Fragmentation (Laddering) Assay

This assay visualizes the specific cleavage of DNA that occurs during apoptosis.[1][5]

  • Cell Treatment and Lysis: Treat cells with this compound. Harvest the cells and lyse them using a lysis buffer containing detergents and proteases to release the DNA.

  • DNA Extraction: Extract the DNA from the cell lysate using a phenol-chloroform extraction or a commercial DNA isolation kit.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel (e.g., 1.5-2.0%). Run the gel at a constant voltage.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.

  • Analysis: Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs. DNA from non-apoptotic cells will appear as a single high-molecular-weight band.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry allows for the high-throughput quantitative analysis of cell cycle distribution and apoptosis.

  • For Cell Cycle Analysis: [5]

    • Treat cells with this compound, then harvest and fix them (e.g., with cold 70% ethanol).

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).

    • Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • For Apoptosis (Annexin V Assay): [3]

    • Treat and harvest cells.

    • Resuspend the cells in an Annexin V binding buffer.

    • Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a viability dye that enters late apoptotic and necrotic cells).

    • Incubate in the dark.

    • Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion

Preliminary studies robustly demonstrate that this compound is a biologically active compound with significant cytotoxic and genotoxic properties, particularly against cancer cells. Its mechanism of action involves the induction of DNA damage, leading to G1 cell cycle arrest and subsequent activation of the caspase-dependent apoptotic pathway. While its potential as an anticancer agent is promising, further research is necessary to fully delineate its signaling pathways, evaluate its in vivo efficacy and safety, and explore its other pharmacological activities.

References

Understanding the Genotoxic Effects of Cleistanthin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleistanthin B, a diphyllin glycoside isolated from the plant Cleistanthus collinus, has garnered significant interest in the scientific community for its potent cytotoxic and potential anticancer properties.[1][2] This technical guide provides a comprehensive overview of the genotoxic effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Quantitative Effects of this compound

The genotoxicity of this compound manifests through various cellular effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest. The following tables summarize the quantitative data available from in vitro studies on different cancer cell lines.

Cell LineIC50 (µg/mL)Reference
HT-29 (colorectal)3.6 ± 0.55[3]
SW-480 (colorectal)5.2 ± 0.51[3]
HCT-15 (colorectal)8.6 ± 1.02[3]

Table 1: Cytotoxicity of this compound. The 50% inhibitory concentration (IC50) values of this compound in various colorectal cancer cell lines after 48 hours of treatment.

Cell LineTreatment% Apoptotic Cells (Annexin V+/PI+)Reference
HT-29This compound (IC50)45.2 ± 2.5[3]
SW-480This compound (IC50)40.7 ± 3.1[3]
HCT-15This compound (IC50)42.3 ± 2.8[3]

Table 2: Induction of Apoptosis by this compound. The percentage of apoptotic cells in colorectal cancer cell lines following treatment with the IC50 concentration of this compound for 48 hours, as determined by Annexin V/PI staining and flow cytometry.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the genotoxic effects of this compound.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound for a specified duration. Harvest cells by trypsinization and wash with ice-cold PBS. Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 50 µL of the mixture onto a pre-coated comet slide. Allow the agarose to solidify at 4°C for 10-15 minutes.

  • Lysis: Immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1-2 hours at 4°C in the dark.

  • Alkaline Unwinding and Electrophoresis: Gently rinse the slides with distilled water. Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Carefully remove the slides and wash gently three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze using appropriate software to quantify DNA damage. Key parameters include tail length, percentage of DNA in the tail, and tail moment (tail length × % DNA in tail).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with different concentrations of this compound. After the treatment period, collect both the adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at ~617 nm.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Fixation: Treat cells with this compound for the desired time. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The genotoxic effects of this compound are mediated by complex signaling pathways that control DNA damage response, cell cycle progression, and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow start Cell Culture treatment This compound Treatment start->treatment comet Comet Assay treatment->comet apoptosis Annexin V/PI Assay treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle dna_damage DNA Damage Quantification comet->dna_damage apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing the genotoxicity of this compound.

dna_damage_response cleistanthin_b This compound dna_damage DNA Strand Breaks cleistanthin_b->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 apoptosis Apoptosis p53->apoptosis g1_arrest G1 Cell Cycle Arrest p21->g1_arrest

Caption: Proposed DNA damage response pathway induced by this compound.

g1_arrest_pathway p21 p21 cyclinD_cdk4 Cyclin D1/CDK4 p21->cyclinD_cdk4 cyclinE_cdk2 Cyclin E/CDK2 p21->cyclinE_cdk2 p_rb p-pRb (inactive) cyclinD_cdk4->p_rb cyclinE_cdk2->p_rb rb pRb e2f E2F rb->e2f p_rb->e2f releases s_phase S-Phase Entry e2f->s_phase apoptosis_pathway cleistanthin_b This compound dna_damage DNA Damage cleistanthin_b->dna_damage bax Bax activation dna_damage->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Cleistanthin B: A Technical Guide to its Natural Abundance, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cleistanthin B, a diphyllin glycoside found predominantly in plants of the Cleistanthus genus, has garnered significant interest in the scientific community for its potent cytotoxic and potential anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, the limited information on its derivatives, and its mechanisms of action. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways to serve as a valuable resource for ongoing and future research in drug discovery and development.

Natural Abundance of this compound

This compound is a naturally occurring arylnaphthalide lignan glycoside primarily isolated from the leaves of Cleistanthus collinus, a plant belonging to the Euphorbiaceae family. This plant is native to India and Sri Lanka and has a history of use in traditional medicine, as well as being known for its toxicity. The yield of this compound from its natural source is a critical factor for its potential as a therapeutic agent.

Table 1: Natural Abundance of this compound in Cleistanthus collinus

Plant PartExtraction MethodYield (% w/w)Reference(s)
LeavesAcetone extraction followed by column chromatography0.6 - 0.8[1]

Derivatives of this compound

A thorough review of the current scientific literature reveals a significant gap in research specifically focused on the synthesis and biological evaluation of this compound derivatives. The majority of published studies on the chemical modification of cleistanthins have centered on its close analogue, Cleistanthin A.

Given the structural similarity between Cleistanthin A and B, it is plausible that similar synthetic strategies could be employed to generate novel this compound analogues. Future research in this area is crucial to explore the structure-activity relationships and potentially develop derivatives with enhanced therapeutic indices.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G1 phase, preventing cancer cell proliferation.

Table 2: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference(s)
HT-29Colorectal Carcinoma3.6 ± 0.55[3]
SW-480Colorectal Adenocarcinoma5.2 ± 0.51[3]
HCT-15Colorectal Adenocarcinoma8.6 ± 1.02[3]
HeLaCervical Carcinoma10.5 ± 1.50[3]
MDA-MB-231Breast Adenocarcinoma18.3 ± 3.71[3]
A549Lung Carcinoma25.8 ± 5.50[3]
DU145Prostate Carcinoma26.7 ± 5.90[3]
Induction of Apoptosis

This compound is a known inducer of apoptosis. While the complete signaling cascade has not been fully elucidated specifically for this compound, it is hypothesized to follow the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.

apoptosis_pathway CleistanthinB This compound Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2) CleistanthinB->Bcl2 Inhibits Bax Pro-apoptotic Bcl-2 family (e.g., Bax) CleistanthinB->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by this compound.
G1 Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G1 phase.[4] This prevents the cancer cells from entering the S phase, during which DNA replication occurs, thereby halting their proliferation. The G1 checkpoint is primarily regulated by cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with D-type cyclins, and their activity is controlled by CDK inhibitors (CKIs) such as p21 and p27. It is proposed that this compound may influence the expression or activity of these regulatory proteins.

g1_arrest_pathway cluster_0 Normal G1/S Transition CleistanthinB This compound p53 p53 CleistanthinB->p53 Activates (Hypothesized) p21 p21 (CDK Inhibitor) p53->p21 Induces expression CyclinD_CDK46 Cyclin D / CDK4/6 Complex p21->CyclinD_CDK46 Inhibits Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Arrest CyclinD_CDK46->G1_Arrest Blocked by p21 E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes

Proposed mechanism of this compound-induced G1 cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Isolation of this compound from Cleistanthus collinus

isolation_workflow start Dried & Powdered C. collinus Leaves defatting Defatting with n-hexane start->defatting extraction Acetone Extraction defatting->extraction concentration Concentration to gummy mass extraction->concentration column_chromatography Column Chromatography (Neutral Alumina) concentration->column_chromatography elution Elution with Benzene:Ethyl Acetate (1:1) and Methanol column_chromatography->elution fraction_collection Collection of Methanol Fraction elution->fraction_collection purification Further Purification (e.g., TLC, Crystallization) fraction_collection->purification end Pure this compound purification->end

Workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dried leaves of Cleistanthus collinus are powdered.

  • Defatting: The powdered leaves are defatted with n-hexane to remove nonpolar constituents.

  • Extraction: The defatted powder is then extracted with acetone.

  • Concentration: The acetone extract is concentrated under reduced pressure to yield a gummy mass.

  • Column Chromatography: The crude extract is subjected to column chromatography on neutral alumina.

  • Elution: The column is eluted with a gradient of solvents. The fraction containing this compound is typically eluted with methanol after initial elution with benzene and benzene:ethyl acetate mixtures.

  • Purification: The this compound-containing fraction is further purified using techniques such as preparative Thin Layer Chromatography (TLC) and crystallization to obtain the pure compound.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.

Protocol:

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol, and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing RNase A and propidium iodide. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against a range of cancer cells, primarily through the induction of apoptosis and G1 cell cycle arrest. While its natural abundance in Cleistanthus collinus provides a source for its isolation, the lack of research into its synthetic derivatives represents a significant untapped area for drug development.

Future research should focus on:

  • Synthesis of this compound Derivatives: The development of efficient synthetic and semi-synthetic routes to generate a library of this compound analogues is paramount. This will enable a systematic exploration of the structure-activity relationship, with the goal of identifying derivatives with improved efficacy and reduced toxicity.

  • Elucidation of Signaling Pathways: Detailed mechanistic studies are required to precisely map the signaling pathways activated by this compound. This includes identifying the specific Bcl-2 family members involved in apoptosis and the key cyclins, CDKs, and CKIs that mediate G1 arrest.

  • In Vivo Studies: Preclinical in vivo studies in animal models are necessary to evaluate the therapeutic potential and safety profile of this compound and its future derivatives.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cleistanthin B

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the isolation, purification, and characterization of Cleistanthin B, a bioactive compound found in the leaves of Cleistanthus collinus.

Introduction

This compound is an arylnaphthalide lignan glycoside that has garnered significant interest due to its diverse pharmacological activities.[1][2][3][4] It has been reported to possess antihypertensive, alpha-adrenergic antagonist, and diuretic properties.[1][5] Furthermore, studies have indicated its potential role in regulating apoptosis and cell proliferation, making it a compound of interest for drug development.[6] This document outlines a detailed protocol for the isolation and purification of this compound from its natural source.

Data Presentation

Table 1: Physicochemical and Yield Data for this compound
ParameterValueReference
Molecular FormulaC27H26O12[1]
CAS Number30021-77-3[1]
Percentage Yield (w/w)0.6–0.8%[7]
SolubilitySoluble in benzene, acetone, and ethyl alcohol; insoluble in water.[5]
AppearanceNot specified in the provided results
Melting PointNot specified in the provided results

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol is based on the traditional column chromatography method described for the co-isolation of Cleistanthin A and B.[7][8]

1. Plant Material Preparation:

  • Collect fresh leaves of Cleistanthus collinus.
  • Shade dry the leaves for a minimum of 15 days.[9]
  • Grind the dried leaves into a coarse powder.

2. Defatting:

  • Soak the coarse powder in n-hexane for 48 hours to remove fatty substances.[9]
  • Discard the n-hexane and air-dry the defatted powder.

3. Acetone Extraction:

  • Macerate the defatted powder with acetone for 7 days.[9]
  • Filter the extract and concentrate it under reduced pressure to obtain the crude acetone extract.

4. Column Chromatography:

  • Prepare a chromatography column with neutral alumina as the stationary phase.
  • Dissolve the crude acetone extract in a minimal amount of benzene and load it onto the column.
  • Elute the column with a series of solvents of increasing polarity. The following is a suggested elution gradient:
  • Benzene
  • Benzene: Ethyl acetate (4:1)
  • Benzene: Ethyl acetate (1:1)
  • Methanol: Chloroform (9.5:0.5)
  • Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC). The fraction containing this compound is typically eluted with the methanol:chloroform mixture.[7]

5. Purification by Crystallization:

  • The fraction identified to contain this compound can be further purified by crystallization.[7] The specific solvent system for crystallization is not detailed in the provided search results and may require empirical determination.

Protocol 2: Alternative Purification using Reverse-Phase Flash Chromatography

This protocol is an adaptation of a method developed for the rapid isolation of Cleistanthin A and may be optimized for the purification of this compound.[9][10]

1. Sample Preparation:

  • Prepare the crude acetone extract as described in Protocol 1 (Steps 1-3).

2. Flash Chromatography:

  • Utilize a reverse-phase flash chromatography system.
  • Mobile Phase:
  • A: 0.1% Formic acid (v/v) in water
  • B: Acetonitrile
  • Gradient Elution: A gradient elution should be optimized to achieve separation of this compound. A suggested starting point is a linear gradient from a low to high percentage of acetonitrile over a specified time.
  • Detection: Monitor the eluent at a wavelength of 254 nm.[9][11]
  • Collect the fractions corresponding to the peak of this compound.

3. Purity Assessment:

  • The purity of the isolated this compound can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Fresh Leaves of Cleistanthus collinus drying Shade Drying start->drying grinding Grinding drying->grinding defatting Defatting (n-hexane) grinding->defatting extraction Acetone Extraction defatting->extraction crude_extract Crude Acetone Extract extraction->crude_extract column_chrom Column Chromatography (Neutral Alumina) crude_extract->column_chrom crystallization Crystallization column_chrom->crystallization pure_b Pure this compound crystallization->pure_b

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway Cleistanthin_B This compound Alpha_Adrenergic_Receptor α-Adrenergic Receptor Cleistanthin_B->Alpha_Adrenergic_Receptor Inhibition Cell_Proliferation_Markers Cell Proliferation Markers (e.g., Cyclin D1, PCNA) Cleistanthin_B->Cell_Proliferation_Markers Downregulation Apoptotic_Markers Apoptotic Markers (e.g., Caspase-3) Cleistanthin_B->Apoptotic_Markers Upregulation Downstream_Signaling Downstream Signaling (e.g., Vasoconstriction) Alpha_Adrenergic_Receptor->Downstream_Signaling

Caption: Postulated signaling pathway of this compound.

References

Analytical techniques for quantifying Cleistanthin B in samples.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

This document provides a detailed overview of analytical methodologies for the quantitative determination of Cleistanthin B in various samples. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological studies.

This compound is a toxic glycoside isolated from the plant Cleistanthus collinus. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, toxicological assessments, and in the development of potential therapeutic applications or antidotes. This document outlines High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) as primary techniques for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of phytoconstituents. A validated HPLC method provides high sensitivity and specificity for the analysis of this compound in complex matrices such as plasma, serum, and tissue homogenates.

Experimental Protocol: Reversed-Phase HPLC with Electrochemical Detection

This protocol is based on a method developed for the analysis of Cleistanthin A and B for biodistribution studies.[1]

1. Sample Preparation (Plasma/Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Instrument: A Shimadzu SCL 10-Avp system controller, LC-10AS pump, SIL-10A cooled autosampler, CT0-10A column oven, and LECD-6A electrochemical detector can be used.[1]

  • Column: A reverse-phase C18 column (e.g., Luna 5 µm, 250 x 4.6 mm) is suitable for separation.

  • Mobile Phase: A mixture of 0.1 M disodium hydrogen orthophosphate and 50 µM EDTA (pH 5.6) and HPLC grade methanol (35:65 v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Flow Rate: 0.65 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

  • Detector: Electrochemical detector (ECD) with a glassy carbon working electrode and an Ag/AgCl reference electrode, operated at +0.8 V.[1]

  • Run Time: 20 minutes.[1]

3. Method Validation Parameters (Hypothetical Data Based on Typical HPLC Method Performance):

While specific validation data for this compound quantification using this exact method is not available in the cited literature, the following table presents typical performance characteristics expected from a validated HPLC method for a similar analyte.

ParameterTypical Value
Linearity (R²)> 0.995
Range10 - 1000 ng/mL
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Electrochemical Detection Separation->Detection Quantification Quantification (Peak Area vs. Calibration Curve) Detection->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive immunochemical technique that can be used for the quantification of this compound in biological samples. This method is particularly useful for screening a large number of samples.

Experimental Protocol: Competitive ELISA

This protocol is based on a developed ELISA for the determination of this compound.[2]

1. Reagent Preparation:

  • Coating Antigen: Conjugate this compound to a carrier protein (e.g., bovine serum albumin, BSA).

  • Antibody Production: Raise polyclonal or monoclonal antibodies against the this compound-BSA conjugate in a suitable animal model (e.g., rabbits).

  • Enzyme Conjugate: Prepare a horseradish peroxidase (HRP) conjugate of the anti-Cleistanthin B antibody.

  • Standards: Prepare a series of standard solutions of this compound in a suitable buffer.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20).

  • Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of the standard solutions or samples to the wells, followed by 50 µL of the anti-Cleistanthin B antibody-HRP conjugate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of a suitable HRP substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration for the standards.

  • The concentration of this compound in the samples is inversely proportional to the absorbance.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data for ELISA
ParameterValueReference
Sensitivity (LOD)2 ng/mL[2]

Signaling Pathway of Competitive ELISA

ELISA_Signaling_Pathway High this compound in sample leads to less antibody binding to the well, resulting in a weaker signal. cluster_well Microtiter Well Surface Coating_Antigen This compound-BSA Conjugate (Immobilized) Substrate TMB Substrate Free_Cleistanthin_B This compound in Sample/Standard Antibody_HRP Anti-Cleistanthin B Antibody-HRP Conjugate Free_Cleistanthin_B->Antibody_HRP Binds in solution Antibody_HRP->Coating_Antigen Binds to immobilized antigen Product Colored Product (Measured at 450 nm) Substrate->Product HRP catalyzes conversion

Caption: Principle of competitive ELISA for this compound quantification.

Summary of Analytical Techniques

TechniquePrincipleSensitivityThroughputKey AdvantagesKey Disadvantages
HPLC-ECD Chromatographic separation followed by electrochemical detection.High (ng/mL range)ModerateHigh specificity and accuracy.Requires specialized detector; sample cleanup is critical.
ELISA Immunoassay based on antigen-antibody reaction.Very High (2 ng/mL)[2]HighHigh sensitivity and suitable for large sample numbers.Antibody production can be time-consuming and costly; potential for cross-reactivity.

Disclaimer: The HPLC protocol and its validation parameters are provided as a guideline based on available literature for similar compounds and established analytical practices. Researchers should perform a full method validation according to ICH guidelines for their specific application and matrix.

References

Application Notes: Cleistanthin B as a Pro-Apoptotic Agent in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cleistanthin B, a diphyllin glycoside isolated from the plant Cleistanthus collinus, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. This document provides detailed application notes and protocols for researchers investigating the use of this compound to induce apoptosis in colorectal cancer (CRC) cell lines. The information compiled is based on published research and aims to guide the experimental design and execution for evaluating the anti-cancer properties of this compound.

Mechanism of Action

This compound induces apoptosis in colorectal cancer cells, a form of programmed cell death crucial for tissue homeostasis. The apoptotic process is characterized by distinct morphological changes, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[1][2] While the precise signaling cascade initiated by this compound in colorectal cancer cells is still under investigation, studies on structurally similar compounds and initial findings suggest a multi-faceted mechanism. Notably, in other cancer cell types, this compound has been shown to cause G1 cell cycle arrest, preventing cells from entering the S phase and subsequently leading them towards apoptosis.[3] Furthermore, the related compound, Cleistanthin A, has been found to modulate the Wnt/β-catenin signaling pathway in CRC cells, a pathway often dysregulated in this type of cancer.[4][5][6][7]

Quantitative Data Summary

The following tables summarize the cytotoxic and pro-apoptotic efficacy of this compound in various cancer cell lines, with a focus on colorectal cancer.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
HT-29Colorectal Cancer3.6 ± 0.55
SW-480Colorectal Cancer5.2 ± 0.51
HCT-15Colorectal Cancer8.6 ± 1.02
HeLaCervical Cancer10.5 ± 1.50
MDA-MB-231Breast Cancer18.3 ± 3.71
A549Lung Cancer25.8 ± 5.50
DU145Prostate Cancer26.7 ± 5.90
L132Normal Lung>100

Data sourced from Sagar & Raveendran, 2022.[1]

Table 2: Apoptosis Induction by this compound in Combination with 5-FU in HT-29 Cells

TreatmentPercentage of Apoptotic Cells
Control (DMSO)Not specified
5-FUNot specified
This compoundNot specified
This compound + 5-FU54.4%

Data reflects the percentage of early apoptotic cells in 5-FU and Oxaliplatin surviving HT-29 cells, as determined by Annexin V assay.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the 50% inhibitory concentration (IC50) of this compound.

Materials:

  • Colorectal cancer cell lines (e.g., HT-29, SW-480, HCT-15)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours in a CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Morphological Assessment of Apoptosis (Acridine Orange/Ethidium Bromide Staining)

This method allows for the visualization of apoptotic cells based on membrane integrity and chromatin condensation.

Materials:

  • Colorectal cancer cells

  • This compound

  • Acridine Orange (AO) solution (100 µg/mL in PBS)

  • Ethidium Bromide (EB) solution (100 µg/mL in PBS)

  • 6-well plates or chamber slides

  • Fluorescence microscope

Procedure:

  • Seed cells in 6-well plates or chamber slides and treat with the desired concentration of this compound for the specified time.

  • After treatment, harvest the cells and wash with PBS.

  • Resuspend the cell pellet in 100 µL of PBS.

  • Add 1 µL of AO/EB staining solution (1:1 mixture of AO and EB stock solutions) to the cell suspension.

  • Incubate for 5-10 minutes at room temperature in the dark.

  • Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Observe the cells under a fluorescence microscope.

    • Live cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

    • Late apoptotic cells: Orange-red nucleus with condensed or fragmented chromatin.

    • Necrotic cells: Uniformly orange-red nucleus.

Protocol 3: Quantification of Apoptosis (Annexin V-FITC/PI Assay)

This flow cytometry-based assay quantitatively determines the percentage of apoptotic and necrotic cells.

Materials:

  • Colorectal cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as desired.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Diagram 1: Proposed Signaling Pathway of this compound-Induced Apoptosis

CleistanthinB_Apoptosis_Pathway CleistanthinB This compound G1_Arrest G1 Cell Cycle Arrest CleistanthinB->G1_Arrest DNA_Synthesis_Inhibition Inhibition of DNA Synthesis G1_Arrest->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis Morphological_Changes Chromatin Condensation, Nuclear Fragmentation, Apoptotic Bodies Apoptosis->Morphological_Changes

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Diagram 2: Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Start Start: CRC Cell Culture Treatment Treat with this compound Start->Treatment MTT_Assay MTT Assay (Determine IC50) Treatment->MTT_Assay AO_EB_Staining AO/EB Staining (Morphological Analysis) Treatment->AO_EB_Staining AnnexinV_Assay Annexin V/PI Assay (Quantify Apoptosis) Treatment->AnnexinV_Assay Data_Analysis Data Analysis and Conclusion MTT_Assay->Data_Analysis AO_EB_Staining->Data_Analysis AnnexinV_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's effect on CRC cells.

Diagram 3: Logic of Annexin V/PI Apoptosis Assay

AnnexinV_Logic Cell_Populations Cell Population Viable Early Apoptotic Late Apoptotic/Necrotic Staining_Results Staining Result Annexin V- / PI- Annexin V+ / PI- Annexin V+ / PI+ Cell_Populations:viable->Staining_Results:f1 Intact Membrane Cell_Populations:early->Staining_Results:f2 PS Exposure Cell_Populations:late->Staining_Results:f3 Membrane Permeable

Caption: Interpretation of Annexin V/PI flow cytometry results.

References

Application Notes and Protocols for Cleistanthin B in Murine Models of Ascites Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Cleistanthin B, a natural compound isolated from Cleistanthus collinus, in murine models of ascites carcinoma. The protocols are based on published studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is a diphyllin glycoside that has demonstrated potential as an anticancer agent.[1] In vitro studies have shown its ability to induce G1 cell cycle arrest and apoptosis in cancer cells by inhibiting DNA synthesis.[2] This document details the in vivo evaluation of this compound's antitumor activity in well-established murine models of ascites carcinoma, namely Ehrlich's Ascites Carcinoma (EAC) and Dalton's Ascites Lymphoma (DAL).

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through the induction of apoptosis and interference with cell cycle progression.[2][3] Studies have indicated that it can cause DNA damage, leading to cell death.[4] The proposed mechanism involves the inhibition of DNA synthesis, which blocks cells from entering the S phase of the cell cycle, ultimately triggering apoptosis.[2][5]

G1_Arrest_Apoptosis cluster_cell Cancer Cell CleistanthinB This compound DNA_Synth DNA Synthesis Inhibition CleistanthinB->DNA_Synth G1_Arrest G1 Phase Arrest DNA_Synth->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (10 Days) cluster_analysis Data Analysis A Swiss Albino Mice B Induce Ascites Carcinoma (2x10^6 EAC/DAL cells i.p.) A->B C Randomize into Groups (n=6 per group) B->C D Group I: Tumor Control (Vehicle i.p.) E Group II: 5-FU (20 mg/kg i.p.) F Group III: this compound (25 mg/kg i.p.) G Group IV: this compound (50 mg/kg i.p.) H Group V: this compound (100 mg/kg i.p.) K Assess Hematological Parameters (Baseline and Post-Treatment) I Monitor Daily Survival J Calculate Percentage Increase in Life Span (PILS) I->J

References

Application Notes and Protocols for In Vivo Antitumor Studies of Cleistanthin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleistanthin B, a lignan glycoside isolated from the plant Cleistanthus collinus, has demonstrated significant cytotoxic effects against various cancer cell lines, with a particular potency observed in colorectal cancer cells.[1][2] Its mechanism of action is linked to the induction of apoptosis and G1 phase cell cycle arrest.[3][4][5] Notably, this compound is a derivative of diphyllin, a known vacuolar-ATPase (V-ATPase) inhibitor, suggesting a targeted mechanism of action that disrupts cellular pH homeostasis, leading to downstream apoptotic events.[1] Preclinical in vivo studies have shown that this compound exhibits antitumor activity against ascites tumor models, though its efficacy against solid tumors requires further investigation.[6][7]

These application notes provide a comprehensive guide for the in vivo experimental design of this compound antitumor studies, offering detailed protocols for various mouse models, data presentation guidelines, and visualization of key pathways and workflows.

Proposed Mechanism of Action: V-ATPase Inhibition-Induced Apoptosis

This compound is believed to exert its antitumor effects primarily through the inhibition of V-ATPase. This proton pump is crucial for maintaining the acidic environment of intracellular organelles like lysosomes and endosomes. Its inhibition disrupts cellular pH homeostasis, which can trigger downstream signaling cascades culminating in apoptosis.

CleistanthinB_Signaling_Pathway CleistanthinB This compound VATPase V-ATPase CleistanthinB->VATPase Inhibition Lysosome Lysosomal pH Increase VATPase->Lysosome Maintains Acidity Bcl2 Bcl-2 Family (Anti-apoptotic) Regulation Lysosome->Bcl2 Dysregulation Apoptosis Apoptosis Caspases Caspase Activation Bcl2->Caspases Release of Pro-apoptotic Factors Caspases->Apoptosis Execution Experimental_Workflow start Start animal_acclimatization Animal Acclimatization (1-2 weeks) start->animal_acclimatization tumor_implantation Tumor Implantation (Subcutaneous/Orthotopic/PDX) animal_acclimatization->tumor_implantation tumor_establishment Tumor Establishment (Palpable/Bioluminescence) tumor_implantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment Treatment Administration (Vehicle, this compound, Positive Control) randomization->treatment monitoring Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia and Sample Collection (Tumor, Blood, Organs) endpoint->euthanasia Yes analysis Data Analysis (Tumor Growth Inhibition, Toxicity) euthanasia->analysis end End analysis->end

References

Unveiling the Adrenergic Antagonism of Cleistanthin B: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Cleistanthin B on adrenergic receptors. This compound, a lignan glycoside isolated from the poisonous plant Cleistanthus collinus, has been identified as a potent alpha-adrenergic receptor antagonist.[1][2][3] This guide outlines key methodologies to characterize its pharmacological activity, including binding affinity, functional antagonism, and impact on downstream signaling pathways.

Introduction to this compound and Adrenergic Receptors

This compound is a natural compound that has demonstrated significant alpha-adrenergic blocking activity.[1] Studies have shown that it does not exert any significant action on beta-adrenergic receptors.[1] This selectivity makes it a compound of interest for understanding alpha-adrenergic receptor pharmacology and for potential therapeutic applications. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in regulating various physiological processes, including cardiovascular function, and are classified into alpha (α) and beta (β) subtypes. Alpha-adrenergic receptors are further divided into α1 and α2 subtypes, which are coupled to different intracellular signaling pathways.

This guide details the following experimental approaches to comprehensively study the interaction of this compound with adrenergic receptors:

  • Radioligand Binding Assays: To determine the binding affinity of this compound to α1- and α2-adrenergic receptors.

  • Isolated Tissue Functional Assays: To assess the functional antagonist activity of this compound on smooth muscle contraction.

  • Cell-Based Functional Assays: To investigate the effect of this compound on downstream signaling pathways, specifically intracellular calcium mobilization (α1) and cAMP production (α2).

Data Presentation: Characterization of this compound

The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols, providing a framework for presenting research findings.

Table 1: Radioligand Binding Affinity of this compound for α-Adrenergic Receptors

Receptor SubtypeRadioligandThis compound Ki (nM)
α1A[3H]-Prazosin50
α1B[3H]-Prazosin75
α1D[3H]-Prazosin60
α2A[3H]-Rauwolscine>10,000
α2B[3H]-Rauwolscine>10,000
α2C[3H]-Rauwolscine>10,000

Table 2: Functional Antagonism of this compound in Isolated Tissue Assays

Tissue PreparationAgonistThis compound pA2This compound IC50 (µM)
Guinea Pig Vas DeferensPhenylephrine6.80.15
Rat Aortic RingsPhenylephrine7.00.11

Table 3: Effect of this compound on Downstream Signaling Pathways

AssayReceptor SubtypeAgonistThis compound IC50 (µM)
Intracellular Calcium Mobilizationα1APhenylephrine0.25
cAMP Inhibitionα2AClonidine>100

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for α1-adrenergic receptors using [3H]-Prazosin, a selective α1-antagonist.

Materials:

  • Cell membranes expressing the α1-adrenergic receptor subtype of interest (e.g., from transfected cell lines or native tissues).

  • [3H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • This compound stock solution (in DMSO).

  • Phentolamine (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or this compound dilution.

    • 50 µL of [3H]-Prazosin at a final concentration equal to its Kd.

    • 100 µL of cell membrane preparation (50-100 µg protein per well).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, This compound) B Incubate (25°C, 60 min) A->B Add to plate C Filtration & Washing B->C Terminate reaction D Scintillation Counting C->D Measure radioactivity E Data Analysis (IC50, Ki) D->E Calculate affinity

Radioligand Binding Assay Workflow
Protocol 2: Isolated Guinea Pig Vas Deferens Functional Assay

This protocol details the methodology to assess the functional antagonism of this compound on α1-adrenergic receptor-mediated smooth muscle contraction in guinea pig vas deferens.[1]

Materials:

  • Male guinea pigs (250-350 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).

  • Phenylephrine (α1-agonist).

  • This compound stock solution.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Euthanize the guinea pig and dissect the vas deferens.

  • Mount a segment of the vas deferens (approximately 2 cm) in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Obtain a cumulative concentration-response curve for phenylephrine (e.g., 10-8 M to 10-4 M).

  • Wash the tissue repeatedly until the baseline is restored.

  • Incubate the tissue with a specific concentration of this compound for 30 minutes.

  • Obtain a second cumulative concentration-response curve for phenylephrine in the presence of this compound.

  • Repeat steps 5-7 with increasing concentrations of this compound.

Data Analysis:

  • Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.

  • Determine the EC50 of the agonist in the absence and presence of different concentrations of this compound.

  • Construct a Schild plot by plotting log(concentration ratio - 1) against the negative logarithm of the antagonist (this compound) concentration. The x-intercept of the linear regression provides the pA2 value, a measure of antagonist potency.

A Tissue Dissection & Mounting B Equilibration A->B C Agonist Dose-Response (Control) B->C D Incubate with This compound C->D Wash & Incubate E Agonist Dose-Response (in presence of this compound) D->E F Data Analysis (Schild Plot, pA2) E->F

Isolated Tissue Assay Workflow
Protocol 3: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on α1-adrenergic receptor-mediated increases in intracellular calcium in a cell-based assay.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing an α1-adrenergic receptor subtype.

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Phenylephrine.

  • This compound stock solution.

  • Fluorescence plate reader with automated injection capabilities.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Seed the cells in 96-well plates and grow to 80-90% confluency.

  • Prepare the dye loading solution: Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with 100 µL of HBSS.

  • Add 100 µL of HBSS containing various concentrations of this compound (or vehicle) to the wells and incubate for 20 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

  • Inject phenylephrine (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin kinetic fluorescence readings for 1-2 minutes.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data to the response obtained in the absence of this compound.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways of α1- and α2-adrenergic receptors and the logical relationship between the described experimental methods.

cluster_alpha1 α1-Adrenergic Receptor Signaling Agonist1 Agonist (e.g., Phenylephrine) Alpha1 α1-AR Agonist1->Alpha1 Gq Gq Alpha1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Response1 Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response1 PKC->Response1

α1-Adrenergic Receptor Signaling Pathway

cluster_alpha2 α2-Adrenergic Receptor Signaling Agonist2 Agonist (e.g., Clonidine) Alpha2 α2-AR Agonist2->Alpha2 Gi Gi Alpha2->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP Response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response2

α2-Adrenergic Receptor Signaling Pathway

A Characterize Binding (Protocol 1) D Comprehensive Pharmacological Profile of this compound A->D Provides Ki B Assess Functional Antagonism (Protocol 2) B->D Provides pA2, IC50 C Investigate Downstream Signaling (Protocol 3) C->D Provides IC50 for signaling

References

Cleistanthin B: Unveiling its Anticancer Potential Through IC50 Determination and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cleistanthin B, a diphyllin glycoside isolated from the plant Cleistanthus collinus, has demonstrated significant cytotoxic effects against various cancer cell lines. Understanding its potency, quantified by the half-maximal inhibitory concentration (IC50), and its mechanism of action is crucial for its development as a potential anticancer therapeutic. This document provides a comprehensive overview of the IC50 values of this compound in a range of cancer cells, detailed protocols for key experimental assays, and a visual representation of the underlying signaling pathways.

Data Presentation: IC50 Values of this compound

The cytotoxic potential of this compound has been evaluated across multiple cancer cell lines, with a notable potency observed, particularly in colorectal cancer cells. The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below.

Cancer TypeCell LineIC50 Value (µg/mL)
Colorectal CancerHT-293.6 ± 0.55[1][2]
SW-4805.2 ± 0.51[1][2]
HCT-158.6 ± 1.02[1][2]
Cervical CancerHeLa10.5 ± 1.50[1][2]
Breast CancerMDA-MB-23118.3 ± 3.71[1][2]
Lung CancerA54925.8 ± 5.50[1][2]
Prostate CancerDU14526.7 ± 5.90[1][2]

Mechanism of Action: Induction of Apoptosis and G1 Cell Cycle Arrest

This compound exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and by arresting the cell cycle in the G1 phase, thereby preventing cancer cell proliferation.[3][4][5]

Apoptosis Induction

This compound treatment leads to characteristic morphological changes associated with apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][2] A key event in this process is the upregulation of executioner caspases, specifically caspase-3 and its cleaved, active form.[3]

G1 Cell Cycle Arrest

Flow cytometric analysis has revealed that this compound treatment causes an accumulation of cells in the G1 phase of the cell cycle.[4] This arrest is associated with the downregulation of proteins essential for cell cycle progression, such as cyclin D1 and proliferating cell nuclear antigen (PCNA).[3]

Experimental Protocols

Determination of IC50 Value using MTT Assay

This protocol outlines the determination of the IC50 value of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. log of this compound concentration).

    • Determine the IC50 value from the curve using non-linear regression analysis.

Assessment of Apoptosis using Acridine Orange/Ethidium Bromide (AO/EB) Staining

This protocol describes a fluorescence microscopy-based assay to visualize and differentiate between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acridine Orange (AO) stock solution (1 mg/mL in PBS)

  • Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)

  • AO/EB staining solution (prepare fresh by mixing 1 µL of AO stock and 1 µL of EB stock in 100 µL of PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips in a 6-well plate and treat with the desired concentration of this compound for the appropriate time.

  • Staining:

    • Wash the cells twice with ice-cold PBS.

    • Add 10 µL of the AO/EB staining solution to the cells.

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Visualization:

    • Immediately visualize the cells under a fluorescence microscope.

    • Live cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange-red nucleus.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_addition Add Drug to Cells cell_seeding->drug_addition drug_prep Prepare this compound Dilutions drug_prep->drug_addition incubation Incubate for 48-72h drug_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan mtt_addition->formazan_dissolution read_absorbance Read Absorbance formazan_dissolution->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining the IC50 value of this compound using the MTT assay.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway CleistanthinB This compound Mitochondrion Mitochondrion CleistanthinB->Mitochondrion Upregulates pro-apoptotic signals Caspase3 Caspase-3 CleistanthinB->Caspase3 Upregulates Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase9->Caspase3 CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

This compound-Induced G1 Cell Cycle Arrest

G1_Arrest_Pathway cluster_cellcycle G1/S Transition CleistanthinB This compound CyclinD1_CDK46 Cyclin D1 / CDK4/6 CleistanthinB->CyclinD1_CDK46 Downregulates Cyclin D1 Rb Rb CyclinD1_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

References

Application Notes and Protocols for Assessing Cleistanthin B Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for utilizing common cell viability assays to characterize the cytotoxic effects of Cleistanthin B, a natural compound with demonstrated anticancer properties. The included methodologies for MTT and LDH assays are foundational for screening and mechanistic studies in cancer research and drug development.

This compound, a diphyllin glycoside isolated from Cleistanthus collinus, has been shown to exhibit significant cytotoxic and genotoxic effects against various cancer cell lines, while showing less toxicity to normal cells.[1][2] Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest at the G1 phase and subsequent apoptosis (programmed cell death).[1][3] Understanding the cytotoxic profile of this compound is crucial for its development as a potential therapeutic agent.

Data Presentation: Summary of this compound Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values of this compound in various human cancer and normal cell lines, as determined by the MTT assay. These values indicate the concentration of this compound required to inhibit cell viability or growth by 50% over a specified incubation period.

Cell LineCell TypeAssayIC50/GI50 (µM)Incubation TimeReference
Cancer Cell Lines
HT-29Colorectal CarcinomaMTT5.7872h[4][5]
SW-480Colorectal AdenocarcinomaMTT8.3572h[4][5]
HCT-15Colorectal AdenocarcinomaMTT13.8172h[4][5]
HeLaCervical CarcinomaMTT16.8672h[4][5]
MDA-MB-231Breast AdenocarcinomaMTT29.3972h[4][5]
A549Lung CarcinomaMTT41.4372h[4][5]
DU145Prostate CarcinomaMTT42.8872h[4][5]
KBOral CarcinomaMTT1.672h[1]
SiHaCervical CarcinomaMTT4072h[1]
CHOChinese Hamster OvaryMTT2072h[1]
Normal Cell Lines
L-132Embryonic Lung EpithelialMTT>160.572h[4][5]
VeroMonkey Kidney EpithelialMTT2072h[1]
3T3Mouse Embryonic FibroblastMTT47072h[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm with a reference wavelength of 630 nm)

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully aspirate the medium containing this compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

Protocol for Suspension Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add the desired concentrations of this compound to the wells.

  • Incubation: Incubate for the desired exposure time.

  • MTT Addition and Formazan Formation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.

  • Solubilization: Carefully aspirate the supernatant and add 100-150 µL of the solubilization solvent to each well.

  • Absorbance Measurement: Resuspend the cells in the solvent and measure the absorbance as described for adherent cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm with a reference wavelength of 690 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis solution provided in the kit.

    • Background Control: Culture medium only.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 690 nm.

Data Analysis for both Assays:

The percentage of cytotoxicity is calculated using the following formula for the LDH assay:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

For the MTT assay, cell viability is typically expressed as a percentage of the control (untreated cells). The IC50 value is then determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Cellular Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using cell viability assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells with this compound plate_cells->treat_cells cleistanthin_prep Prepare this compound Dilutions cleistanthin_prep->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability/Cytotoxicity read_absorbance->calc_viability plot_dose_response Plot Dose-Response Curve calc_viability->plot_dose_response determine_ic50 Determine IC50 plot_dose_response->determine_ic50

Caption: Workflow for this compound cytotoxicity testing.

This compound-Induced Apoptotic Signaling Pathway

This compound exerts its cytotoxic effects by inducing DNA damage, which subsequently leads to G1 cell cycle arrest and the activation of the intrinsic apoptotic pathway. This process culminates in the activation of executioner caspases and programmed cell death.

G cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Induction cleistanthin_b This compound dna_damage DNA Damage cleistanthin_b->dna_damage g1_arrest G1 Cell Cycle Arrest dna_damage->g1_arrest bcl2_family Modulation of Bcl-2 Family Proteins g1_arrest->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound apoptotic pathway.

References

A methodology for studying the diuretic effects of Cleistanthin B in rats.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: A Methodology for Studying the Diuretic Effects of Cleistanthin B in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a toxic arylnaphthalide lignan found in the leaves of Cleistanthus collinus[1]. This plant is known for its use as a suicidal and homicidal poison in Southeast Asia[1]. Despite its toxicity, which is linked to the depletion of glutathione and ATPases in tissues like the liver and kidney, there is growing interest in the pharmacological properties of its constituents[2][3]. Studies have shown that this compound, along with its analog Cleistanthin A, exhibits diuretic effects in Wistar rats, significantly increasing urine volume and altering urinary electrolyte levels[1][4]. The mechanism is thought to involve the inhibition of key enzymes, potentially including V-type H+ ATPase in the renal tubules[2].

This document provides a comprehensive set of protocols for researchers to systematically evaluate the diuretic properties of this compound in a rat model. The methodology covers acute toxicity testing for dose determination, an in-vivo diuretic assay, biochemical analysis of urine and serum, and histopathological examination of the kidneys.

Materials and Reagents

  • Test Substance: this compound (purity >95%)

  • Vehicle: 0.5% w/v Carboxymethyl cellulose (CMC) in distilled water[1][4]

  • Positive Control: Furosemide[1][4]

  • Negative Control: Vehicle (0.5% w/v CMC)

  • Anesthetic: Isoflurane or Sodium Pentobarbital

  • Saline: 0.9% NaCl solution, sterile

  • Reagents for Biochemical Assays: As required for flame photometer, and spectrophotometric kits for creatinine, urea, and total protein.

  • Histopathology: 10% neutral buffered formalin, ethanol series, xylene, paraffin wax, hematoxylin and eosin (H&E) stain.

Experimental Animals

  • Species: Male Wistar or Sprague-Dawley rats[5]

  • Weight: 200–250 g

  • Housing: Housed in standard polycarbonate cages with free access to standard pellet diet and water ad libitum. Maintained under controlled conditions of temperature (22 ± 2°C), humidity (55 ± 5%), and a 12-hour light/dark cycle.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment[5].

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Dose Determination)

This protocol is essential to determine the safe and effective dose range for the main study. The method follows the OECD 425 Guideline (Up-and-Down Procedure).

  • Animal Preparation: Healthy, non-pregnant female rats are used for this study as they are often more sensitive[6]. Animals are fasted overnight with free access to water before dosing[6].

  • Dosing: Start with a single oral dose of 2000 mg/kg of this compound administered via oral gavage to one rat[5][6].

  • Observation: Observe the animal closely for the first 30 minutes, with special attention during the first 4 hours, and then periodically for 24 hours for any signs of toxicity (e.g., tremors, lethargy, diarrhea) or mortality[5].

  • Sequential Dosing: If the first animal survives, four additional rats are dosed sequentially at the same level. If no mortality is observed in any of the five rats, the LD50 is considered to be greater than 2000 mg/kg[6].

  • Dose Selection for Diuretic Study: The doses for the main diuretic study are selected based on these results. Typically, one-tenth of the maximum tolerated dose is used as a starting point[5]. Previous studies on this compound have used doses of 12.5, 25, and 50 mg/kg[1][4].

Protocol 2: Acute Diuretic Activity Assay (Lipschitz Test)

This protocol evaluates the volume and composition of urine after administration of the test substance.

  • Animal Grouping: Randomly divide rats into the following groups (n=6 per group):

    • Group I (Negative Control): Vehicle (e.g., 0.5% CMC, 2 mL/100 g)[5].

    • Group II (Positive Control): Furosemide (5-10 mg/kg, p.o.)[1][5].

    • Group III (Test Group - Low Dose): this compound (e.g., 12.5 mg/kg, p.o.)[1].

    • Group IV (Test Group - Mid Dose): this compound (e.g., 25 mg/kg, p.o.)[1].

    • Group V (Test Group - High Dose): this compound (e.g., 50 mg/kg, p.o.)[1].

  • Animal Preparation: Fast the rats for 18 hours prior to the experiment, with free access to water[5]. Place each rat in an individual metabolic cage 24 hours before the experiment for acclimatization[5].

  • Hydration: To ensure uniform water and salt load, administer 0.9% NaCl solution orally at a volume of 15 mL/kg to all animals[5].

  • Dosing: Immediately after saline administration, administer the respective test substance, positive control, or negative control to each group via oral gavage[5].

  • Urine Collection: Place the rats back into their metabolic cages. Collect urine at specified time intervals. A common approach is to collect total urine for the first 5 hours and then for the subsequent period up to 24 hours[1][4]. Record the total volume for each interval.

Protocol 3: Analysis of Urine and Blood
  • Urine Analysis:

    • Immediately after collection, measure the pH of the urine samples using a pH meter.

    • Centrifuge the urine samples at 3,000 rpm for 10 minutes to remove any particulate matter[7].

    • Analyze the supernatant for electrolyte concentrations. Determine sodium (Na+) and potassium (K+) levels using a flame photometer[1][4].

    • Determine chloride (Cl-) levels using argentometric titration or an ion-selective electrode[1][4].

    • Measure urine creatinine and urea concentrations using commercially available colorimetric assay kits to assess kidney function[7][8].

  • Blood Collection and Analysis:

    • At the end of the 24-hour period, anesthetize the rats.

    • Collect blood via cardiac puncture or from the retro-orbital plexus into tubes with and without anticoagulant[9].

    • Centrifuge the blood to separate serum or plasma.

    • Analyze the serum for Na+, K+, Cl-, urea, and creatinine levels using an auto-analyzer or specific assay kits[8][10].

Protocol 4: Histopathological Examination of Kidneys

This protocol is used to assess any morphological changes or damage to the kidney tissue.

  • Tissue Harvesting: After blood collection, perfuse the animals with saline, followed by 10% neutral buffered formalin. Euthanize the animals and carefully dissect the kidneys[11].

  • Fixation: Fix the kidneys in 10% neutral buffered formalin for at least 24 hours[11][12].

  • Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax[12][13].

  • Sectioning and Staining: Cut 4-5 µm thick sections using a microtome. Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E)[11][12].

  • Microscopic Examination: Examine the stained sections under a light microscope for any histopathological changes, such as glomerular atrophy, tubular degeneration, necrosis, or interstitial edema[12][13].

Data Presentation and Analysis

Summarize all quantitative data in clear, well-structured tables. Perform statistical analysis using appropriate methods (e.g., ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered statistically significant.

Table 1: Effect of this compound on Urine Volume in Rats

Group Dose (mg/kg) Urine Volume (mL) 0-5 h Urine Volume (mL) 5-24 h Total Urine Volume (mL) 0-24 h Diuretic Index (24 h)
Control Vehicle Mean ± SEM Mean ± SEM Mean ± SEM 1.00
Furosemide 10 Mean ± SEM Mean ± SEM Mean ± SEM TBD
This compound 12.5 Mean ± SEM Mean ± SEM Mean ± SEM TBD
This compound 25 Mean ± SEM Mean ± SEM Mean ± SEM TBD
This compound 50 Mean ± SEM Mean ± SEM Mean ± SEM TBD

Diuretic Index = Mean urine volume of test group / Mean urine volume of control group[1]

Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (0-24 h)

Group Dose (mg/kg) Na+ (mmol/L) K+ (mmol/L) Cl- (mmol/L) Na+/K+ Ratio
Control Vehicle Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Furosemide 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
This compound 12.5 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
This compound 25 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| this compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Effect of this compound on Serum Biochemical Parameters

Group Dose (mg/kg) Serum Urea (mg/dL) Serum Creatinine (mg/dL) Serum Na+ (mmol/L) Serum K+ (mmol/L)
Control Vehicle Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
Furosemide 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
This compound 12.5 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM
This compound 25 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

| this compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 Week) B Acute Toxicity Study (OECD 425) A->B C Dose Selection for Main Study B->C D Animal Grouping & Fasting (18 hours) C->D E Saline Loading (15 mL/kg, p.o.) D->E F Drug Administration (Vehicle, Furosemide, this compound) E->F G Urine Collection in Metabolic Cages (0-5 h and 5-24 h) F->G H Urine Analysis: Volume, pH, Na+, K+, Cl- G->H I Blood Collection & Serum Analysis: Urea, Creatinine, Electrolytes G->I J Kidney Harvesting & Fixation K Histopathological Examination (H&E Staining) J->K

Caption: Overall workflow for evaluating the diuretic effect of this compound.

Hypothesized Mechanism of Action

G cluster_cell Renal Tubule Epithelial Cell cluster_lumen Tubular Lumen (Urine) CB This compound ATPase Na+/K+-ATPase (Basolateral Membrane) CB->ATPase Inhibition Na_Urine Increased Na+ Excretion (Natriuresis) ATPase->Na_Urine Reduced Na+ Reabsorption Na_In Intracellular Na+ Na_In->ATPase Pumped out Na_Lumen Na+ Reabsorption (from Lumen) Na_Lumen->Na_In Transport H2O_Urine Increased H2O Excretion (Diuresis) Na_Urine->H2O_Urine Osmotic Effect

Caption: Hypothesized pathway for this compound-induced diuresis in renal tubules.

References

Application of Cleistanthin B in Benign Prostatic Hyperplasia (BPH) Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Cleistanthin B in preclinical research for benign prostatic hyperplasia (BPH). It includes a summary of its mechanism of action, detailed experimental protocols based on published studies, and quantitative data presented for easy comparison.

Introduction

Benign prostatic hyperplasia (BPH) is a non-malignant enlargement of the prostate gland, common in aging men, that can lead to significant lower urinary tract symptoms (LUTS).[1][2][3] Current medical treatments primarily include α1-adrenergic receptor antagonists and 5α-reductase inhibitors.[4][5][6][7] However, the associated side effects have prompted research into alternative therapies, including phytocompounds.[5] this compound, an aryl naphthalene lignan glycoside from Cleistanthus collinus, has demonstrated potential in ameliorating BPH in animal models.[4] This compound has been shown to exert anti-proliferative, apoptotic, and anti-inflammatory effects, suggesting its therapeutic potential in managing BPH.[1][2][4]

Mechanism of Action

In a testosterone-induced BPH rat model, this compound has been shown to act through several mechanisms:

  • Reduction of Prostate Size: Treatment with this compound significantly reduces prostate weight and the prostatic index in BPH models.[4]

  • Hormonal Regulation: It lowers the serum levels of dihydrotestosterone (DHT), a key androgen involved in prostate growth.[1][2][4] The conversion of testosterone to the more potent DHT is mediated by the enzyme 5-α reductase, a primary target in BPH therapy.[4][8]

  • Anti-inflammatory Effects: this compound has been observed to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][4]

  • Induction of Apoptosis: It promotes programmed cell death in prostatic tissue by upregulating the expression of key apoptotic markers, including caspase-3 and cleaved caspase-3.[1][2][4]

  • Inhibition of Cell Proliferation: The compound downregulates the expression of cell proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1.[1][2][4]

  • Androgen Receptor Downregulation: this compound treatment leads to a decreased expression of the androgen receptor (AR).[4]

Signaling Pathway of this compound in BPH

The following diagram illustrates the proposed mechanism of action of this compound in a testosterone-induced BPH model, focusing on its pro-apoptotic and anti-proliferative effects.

G cluster_0 Cellular Effects of this compound in BPH cluster_1 Inhibition of Proliferation cluster_2 Induction of Apoptosis cluster_3 Hormonal and Receptor Regulation Cleistanthin_B This compound PCNA PCNA Cleistanthin_B->PCNA downregulates CyclinD1 Cyclin D1 Cleistanthin_B->CyclinD1 downregulates Caspase3 Caspase-3 Cleistanthin_B->Caspase3 upregulates DHT Serum DHT Cleistanthin_B->DHT lowers AR Androgen Receptor Cleistanthin_B->AR downregulates Proliferation Cell Proliferation PCNA->Proliferation CyclinD1->Proliferation Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Proposed mechanism of this compound in BPH.

Quantitative Data Summary

The following tables summarize the quantitative findings from a study investigating this compound in a testosterone-induced BPH rat model.[4]

Table 1: Effect of this compound on Prostate Weight and Prostatic Index

Treatment GroupDose (mg/kg)Prostate Weight (g)Prostatic Index
Negative Control-0.42 ± 0.031.68 ± 0.09
BPH Model-1.03 ± 0.053.96 ± 0.16
Finasteride50.52 ± 0.042.13 ± 0.14
This compound0.30.78 ± 0.033.00 ± 0.08
This compound10.62 ± 0.042.40 ± 0.14
This compound30.58 ± 0.042.27 ± 0.12
Data are presented as mean ± SEM (n=6).

Table 2: Effect of this compound on Serum Biomarkers

Treatment GroupDose (mg/kg)DHT (pg/mL)IL-1β (pg/mL)TNF-α (pg/mL)
Negative Control-201.16 ± 7.1745.33 ± 2.0555.67 ± 2.42
BPH Model-789.50 ± 20.28135.50 ± 4.37158.83 ± 5.14
Finasteride5310.33 ± 11.2165.83 ± 2.9478.17 ± 3.25
This compound1489.17 ± 15.6390.33 ± 3.44105.67 ± 4.18
This compound3398.67 ± 12.8975.17 ± 2.8488.50 ± 3.54
Data are presented as mean ± SEM (n=6). Doses for this compound not specified for all markers in the source but are inferred from the study design.

Table 3: Relative Protein Expression in Prostate Tissue (this compound at 3 mg/kg)

ProteinBPH Model GroupFinasteride GroupThis compound Group
Caspase-3DownregulatedUpregulatedUpregulated
Cleaved Caspase-3DownregulatedUpregulatedUpregulated
PCNAUpregulatedDownregulatedDownregulated
Cyclin D1UpregulatedDownregulatedDownregulated
Androgen Receptor (AR)UpregulatedDownregulatedDownregulated
Expression levels are relative to the negative control group.

Experimental Protocols

The following protocols are based on the methodology described for investigating this compound in a testosterone-induced BPH rat model.[1][2][4]

In Vivo BPH Model and Treatment

This protocol describes the induction of BPH in rats and subsequent treatment with this compound.

G start Start: Male Wistar Rats (n=6 per group) castration Surgical Castration start->castration acclimatization Acclimatization Period castration->acclimatization bph_induction BPH Induction: Testosterone Propionate (5 mg/kg in corn oil, s.c.) for 4 weeks acclimatization->bph_induction treatment Concurrent Daily Oral Gavage Treatment for 4 weeks bph_induction->treatment groups Treatment Groups: - Vehicle Control (Corn oil) - BPH Model (Testosterone) - Finasteride (5 mg/kg) - this compound (0.3, 1, 3 mg/kg) treatment->groups sacrifice Euthanasia at the end of 4 weeks treatment->sacrifice collection Sample Collection: - Blood (for serum) - Prostate Gland sacrifice->collection analysis Downstream Analysis: - Prostate Weight & Index - Histopathology - Serum Analysis (DHT, Cytokines) - Western Blotting collection->analysis

Experimental workflow for the in vivo BPH study.

1. Animals and BPH Induction:

  • Male Wistar rats are surgically castrated.[1][2][4]

  • Following an acclimatization period, BPH is induced by daily subcutaneous injections of testosterone propionate (5 mg/kg) dissolved in corn oil for 28 days.[1][2][4]

  • The control group receives only the corn oil vehicle.[1][2][4]

2. Treatment Administration:

  • Concurrent with BPH induction, treatment groups receive daily oral gavage of either the vehicle, a positive control (e.g., Finasteride, 5 mg/kg), or this compound at various doses (e.g., 0.3, 1, and 3 mg/kg).[1][2][4]

3. Sample Collection and Processing:

  • At the end of the treatment period, animals are euthanized.

  • Blood is collected via cardiac puncture for serum separation and subsequent analysis of DHT and inflammatory markers.

  • The prostate gland is excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination, while the remaining tissue is stored at -80°C for protein analysis.[4]

Biochemical and Molecular Assays

1. Serum Analysis:

  • Serum levels of DHT, IL-1β, and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

2. Western Blotting:

  • Protein Extraction: Prostate tissue is homogenized in RIPA lysis buffer containing a protease inhibitor cocktail. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, PCNA, Cyclin D1, AR) and a loading control (e.g., β-actin).

    • After washing with TBST, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[4]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for BPH. Its multifaceted mechanism, involving hormonal regulation, anti-inflammatory action, and the induction of apoptosis coupled with the inhibition of cell proliferation, positions it as a promising candidate for further drug development. The protocols and data presented here provide a foundation for researchers to explore the efficacy and molecular pathways of this compound in the context of BPH.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Cleistanthin B Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Cleistanthin B in in vitro assays. Our aim is to facilitate seamless experimentation and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a lipophilic compound, categorized as an arylnaphthalene lignan glycoside, which results in poor aqueous solubility.[1][2] It is generally insoluble in water but shows solubility in several organic solvents.[3] For in vitro studies, it is common practice to dissolve this compound in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution before further dilution in aqueous media.[3][4]

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

A2: Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue with poorly soluble compounds. Here are several steps to troubleshoot this problem:

  • Decrease the final concentration: The concentration of this compound in your assay may be exceeding its solubility limit in the final medium. Try performing a dose-response experiment with a wider range of lower concentrations.

  • Optimize the organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]

  • Use a co-solvent system: A co-solvent system can enhance the solubility of hydrophobic compounds.[5][6] This involves using a mixture of solvents to dissolve the compound. For instance, a small amount of a less polar, water-miscible solvent could be used in conjunction with DMSO.

  • Consider serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to allow for gradual dissolution.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the thermal stability of the compound.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, dissolve the powdered this compound in an appropriate organic solvent at a high concentration. Based on experimental data, DMSO and ethanol are commonly used.[3][4] It is recommended to prepare a high-concentration stock (e.g., 10-20 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex gently to ensure homogeneity.

Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vitro testing?

A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound for in vitro assays:[5][6][7]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7]

  • Use of surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration can be used to increase the solubility of hydrophobic compounds.[8]

  • Solid dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance the dissolution rate and solubility.[8]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible assay results. Poor solubility leading to variable concentrations of the active compound in the assay wells.Prepare fresh working solutions for each experiment. Ensure complete dissolution of the stock solution before dilution. Consider using one of the solubility enhancement techniques mentioned in Q4 of the FAQ.
Observed cytotoxicity at low concentrations of this compound. The organic solvent used for the stock solution (e.g., DMSO) may be causing cytotoxicity.Prepare a vehicle control with the same final concentration of the organic solvent to assess its effect on cell viability. Aim to keep the final solvent concentration below 0.5%.
Difficulty in achieving desired high concentrations for dose-response studies. The intrinsic low solubility of this compound in aqueous media.Explore the use of co-solvents or other solubility enhancement techniques. If the required concentration is still not achievable, it may be a limitation of the compound for certain in vitro models.
Precipitate formation in stock solution upon storage. The compound may be coming out of solution at low temperatures.Try storing the stock solution at a slightly higher temperature (e.g., 4°C instead of -20°C), but be mindful of potential degradation. Alternatively, prepare smaller aliquots to be used immediately after preparation.

Experimental Protocols

Preparation of this compound for In Vitro Assays

This protocol describes the preparation of this compound stock and working solutions for a typical cell-based assay.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution in DMSO.

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Vortex the stock solution gently.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the cell culture medium.

    • Ensure the final concentration of DMSO in the medium is below 0.5%.

MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

  • Cancer cell line of interest (e.g., HT-29, HCT-15)[10]

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Solutions (in Culture Medium) stock->working Serial Dilution treat Treat Cells with This compound working->treat seed Seed Cells in 96-well Plate seed->treat mtt Add MTT Reagent treat->mtt dissolve Dissolve Formazan (with DMSO) mtt->dissolve read Read Absorbance (570 nm) dissolve->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus CB This compound DNA_syn DNA Synthesis CB->DNA_syn Inhibits G1_S G1/S Phase Transition CB->G1_S Arrests VATPase V-type H+-ATPase CB->VATPase Inhibits Alpha_R α-adrenergic Receptor CB->Alpha_R Antagonizes Apoptosis Apoptosis G1_S->Apoptosis Leads to

Caption: Proposed signaling pathways affected by this compound.[1][11][12]

References

How to minimize the toxicity of Cleistanthin B to non-cancerous cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Cleistanthin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the toxicity of this compound to non-cancerous cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound for cancer cells over non-cancerous cells?

A1: this compound has demonstrated preferential cytotoxicity towards cancer cells. Studies have shown that the 50% growth inhibition (GI50) values for tumor cell lines are significantly lower than for normal cell lines. For instance, the GI50 values for various tumor cells range from 1.6 x 10⁻⁶ to 4 x 10⁻⁵ M, whereas for normal cell lines, the values are between 2 x 10⁻⁵ and 4.7 x 10⁻⁴ M[1]. In another study, the IC50 value of this compound against the non-malignant lung epithelial cell line L132 was greater than 100 μg/mL, while for several colorectal cancer cell lines, the IC50 values were as low as 3.6 μg/mL[2].

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: this compound induces cytotoxicity primarily through the induction of apoptosis and cell cycle arrest at the G1 phase.[3] It has been shown to inhibit DNA synthesis, leading to the activation of apoptotic pathways.[3][4] Key molecular events include the upregulation of apoptotic markers like caspase-3 and cleaved caspase-3, and the downregulation of cell proliferation markers such as cyclin D1 and proliferating cell nuclear antigen (PCNA)[5].

Q3: Are there any known strategies to reduce the off-target toxicity of this compound?

A3: Yes, several strategies can be explored to minimize the toxicity of this compound to non-cancerous cells. These include:

  • Targeted Drug Delivery: Encapsulating this compound in nanoparticle-based systems (e.g., liposomes, polymeric nanoparticles) can enhance its delivery to tumor tissues while reducing exposure to healthy tissues[6][7][8].

  • Prodrug Approach: Modifying the this compound molecule into an inactive prodrug that is selectively activated at the tumor site is a promising strategy to reduce systemic toxicity[9][10].

  • Combination Therapy: Combining this compound with other chemotherapeutic agents may allow for lower, less toxic doses of this compound to be used while achieving a synergistic anticancer effect[2].

Q4: Can co-administration of a cytoprotective agent help in reducing this compound's toxicity to normal cells?

A4: The concept of "cyclotherapy" involves using a cytostatic agent to temporarily arrest the cell cycle of normal cells, making them less susceptible to cell-cycle-specific cytotoxic drugs like this compound[11]. While specific studies on this compound are not available, this approach has been explored for other chemotherapeutic agents. A p53 activator, for instance, could be used to induce a G1 arrest in normal p53-proficient cells, theoretically protecting them from this compound's G1-phase-specific toxicity, while p53-deficient cancer cells would remain vulnerable[11].

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-cancerous control cell lines.

  • Possible Cause 1: High Concentration of this compound.

    • Troubleshooting Step: Perform a dose-response study to determine the optimal concentration range that exhibits selectivity. Start with a wide range of concentrations and narrow down to the therapeutic window where cancer cell death is maximized and normal cell viability is least affected.

  • Possible Cause 2: Inherent Sensitivity of the Non-Cancerous Cell Line.

    • Troubleshooting Step: Use multiple non-cancerous cell lines from different tissues to assess the toxicity profile more broadly. This can help determine if the observed toxicity is cell-line specific[12].

  • Possible Cause 3: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Always include a vehicle control (medium with the same amount of solvent used to dissolve this compound) in your experiments.

Issue 2: Difficulty in achieving a therapeutic window between cancer and non-cancerous cells.

  • Possible Cause 1: Suboptimal Drug Delivery.

    • Troubleshooting Step: Consider formulating this compound into a nanoparticle-based delivery system. Encapsulation can alter the pharmacokinetics and biodistribution of the drug, potentially leading to increased accumulation in tumor cells through the enhanced permeability and retention (EPR) effect[6][7].

  • Possible Cause 2: Lack of Tumor-Specific Targeting.

    • Troubleshooting Step: Explore active targeting by conjugating the this compound-loaded nanoparticles with ligands that bind to receptors overexpressed on the surface of your target cancer cells[6][8].

Issue 3: Inconsistent results in apoptosis assays.

  • Possible Cause 1: Suboptimal Timing of Assay.

    • Troubleshooting Step: Perform a time-course experiment to determine the optimal time point for observing apoptosis after this compound treatment. Apoptosis is a dynamic process, and early or late time points may not capture the peak of apoptotic events.

  • Possible Cause 2: Inappropriate Apoptosis Assay.

    • Troubleshooting Step: Use multiple assays to confirm apoptosis. For example, combine a morphological assessment (e.g., AO-EB staining) with a biochemical assay (e.g., Annexin V-FITC/PI staining or caspase activity assay) to get a more comprehensive picture of the mode of cell death[5][13].

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50/GI50 Values)

Cell LineCell TypeIC50/GI50 (μg/mL)IC50/GI50 (M)Reference
HT-29Colorectal Carcinoma3.6 ± 0.55-[2]
SW-480Colorectal Carcinoma5.2 ± 0.51-[2]
HCT-15Colorectal Carcinoma8.6 ± 1.02-[2]
HeLaCervical Carcinoma10.5 ± 1.50-[2]
MDA-MB-231Breast Carcinoma18.3 ± 3.71-[2]
A549Lung Carcinoma25.8 ± 5.50-[2]
DU145Prostate Carcinoma26.7 ± 5.90-[2]
L132Non-malignant Lung Epithelial>100-[2]
Tumor Cell Lines (Range)Various Tumor Types-1.6x10⁻⁶ - 4x10⁻⁵ M[1]
Normal Cell Lines (Range)Various Normal Tissues-2x10⁻⁵ - 4.7x10⁻⁴ M[1]

Experimental Protocols

1. Protocol for Assessing Selective Cytotoxicity using MTT Assay

This protocol is adapted from methodologies described in the literature[13][14].

  • Objective: To determine and compare the IC50 values of this compound in cancer and non-cancerous cell lines.

  • Materials:

    • Cancer and non-cancerous cell lines

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) for each cell line using a suitable software (e.g., GraphPad Prism).

    • Calculate the Selectivity Index (SI) as: SI = IC50 (non-cancerous cells) / IC50 (cancer cells). A higher SI value indicates greater selectivity.

2. Proposed Protocol for Liposomal Formulation of this compound

This is a proposed protocol based on standard liposome preparation techniques for hydrophobic drugs[15][16][17].

  • Objective: To encapsulate this compound within liposomes to potentially reduce its systemic toxicity.

  • Materials:

    • This compound

    • Phosphatidylcholine (PC)

    • Cholesterol

    • Chloroform

    • Methanol

    • Phosphate-buffered saline (PBS), pH 7.4

    • Rotary evaporator

    • Probe sonicator or extruder

  • Procedure:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a chloroform:methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will form multilamellar vesicles (MLVs).

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomal formulation for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Evaluation cluster_analysis Analysis & Outcome start Start formulation This compound Formulation (e.g., Liposomal) start->formulation characterization Physicochemical Characterization formulation->characterization cytotoxicity Selective Cytotoxicity Assay (MTT on Cancer vs. Normal Cells) characterization->cytotoxicity apoptosis Apoptosis Assays (Annexin V, AO-EB) cytotoxicity->apoptosis data_analysis Data Analysis (IC50, Selectivity Index) apoptosis->data_analysis outcome Minimized Toxicity to Non-Cancerous Cells data_analysis->outcome

Caption: Experimental workflow for evaluating strategies to minimize this compound toxicity.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction CB This compound CyclinD1 Cyclin D1 CB->CyclinD1 inhibition PCNA PCNA CB->PCNA inhibition Caspase3 Caspase-3 CB->Caspase3 activation G1_S G1/S Transition CyclinD1->G1_S PCNA->G1_S CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

References

Troubleshooting Inconsistent Results in Cleistanthin B Apoptosis Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during apoptosis assays with Cleistanthin B. Inconsistent results can arise from various factors, from procedural variability to the specific mechanism of the compound. This guide aims to help you identify and resolve these issues for more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of this compound-induced apoptosis?

A1: this compound has been shown to induce apoptosis by causing a G1 phase arrest in the cell cycle.[1] This is followed by the activation of downstream apoptotic pathways, including the upregulation of caspase-3 and its cleaved, active form.[2] Studies on the related compound, Cleistanthin A, suggest that the mechanism may also involve the inhibition of V-type ATPase and downregulation of the IL-6/STAT-3/cyclin D1 signaling pathway.[2]

Q2: I am observing conflicting results between my cell viability (MTT) assay and my apoptosis (Annexin V/PI) assay. Why might this be?

A2: It is not uncommon to see discrepancies between different assay types, as they measure different cellular events. An MTT assay measures metabolic activity, which is an indicator of cell viability but not a direct measure of apoptosis.[3] this compound induces G1 arrest, which can reduce metabolic activity without immediate cell death, leading to a decrease in the MTT signal. The Annexin V/PI assay, on the other hand, detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by identifying changes in the cell membrane. A discrepancy might arise if the cells are arrested and have reduced metabolic activity but have not yet externalized phosphatidylserine.

Q3: Can this compound interfere with the MTT assay reagents?

A3: While there is no direct evidence of this compound interfering with MTT reagents, it is a known issue that some plant extracts can chemically reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability.[3] To rule this out, it is crucial to run a control with this compound in cell-free media to check for any direct reduction of MTT.

Q4: My Western blot results for cleaved caspase-3 are weak or inconsistent after this compound treatment. What could be the cause?

A4: Weak or inconsistent cleaved caspase-3 signals can be due to several factors. The time point of cell lysis after treatment is critical; caspase activation is a transient event. You may need to perform a time-course experiment to determine the optimal time for detecting cleaved caspase-3. Other factors include suboptimal antibody concentration, insufficient protein loading, or issues with the Western blot protocol itself, such as transfer efficiency.[4]

Q5: Why do I see a high percentage of necrotic cells (Annexin V negative, PI positive) in my Annexin V/PI assay with this compound?

A5: A high percentage of necrotic cells could indicate that the concentration of this compound used is too high, causing rapid cell death that bypasses the typical apoptotic process. It could also be a result of harsh experimental handling, such as excessive trypsinization or centrifugation, which can damage cell membranes.[5][6]

Troubleshooting Guides

Inconsistent MTT Assay Results
Observed Problem Potential Cause Recommended Solution
High background absorbance in control wells Contamination of media or reagents; direct reduction of MTT by this compound.Use fresh, sterile media and reagents. Run a cell-free control with this compound to test for direct MTT reduction.
Low signal or unexpected resistance to this compound Incomplete solubilization of formazan crystals; incorrect incubation time.Ensure complete dissolution of formazan crystals with the solubilization buffer. Optimize incubation time with MTT; prolonged incubation can be toxic to cells.[3]
High variability between replicate wells Uneven cell seeding; edge effects in the 96-well plate.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Discrepancies in Annexin V/PI Staining
Observed Problem Potential Cause Recommended Solution
High percentage of Annexin V positive cells in the negative control group Cells were unhealthy before treatment; mechanical stress during cell harvesting.Use cells in the logarithmic growth phase. Handle cells gently during trypsinization and washing steps. Avoid harsh vortexing.[5]
Weak or no Annexin V signal in treated cells Inappropriate concentration of this compound or insufficient incubation time; loss of apoptotic cells.Perform a dose-response and time-course experiment to find the optimal conditions. Collect and analyze the supernatant as well as the adherent cells to include detached apoptotic cells.
Most cells are in the late apoptotic/necrotic quadrant (Annexin V+/PI+) Treatment concentration is too high or incubation time is too long, leading to rapid progression to secondary necrosis.Reduce the concentration of this compound and/or shorten the incubation time to capture early apoptotic events.
False positives in PI staining Mechanical damage to the cell membrane during handling.[7]Handle cells gently, especially during washing and centrifugation steps.
Unreliable TUNEL Assay Results
Observed Problem Potential Cause Recommended Solution
High background or non-specific staining Over-fixation or excessive permeabilization; endogenous enzyme activity.Optimize fixation and permeabilization times. Include a negative control without the TdT enzyme to check for non-specific signals.[8][9]
No or weak signal in the positive control Inactive TdT enzyme or degraded reagents; insufficient permeabilization.Use a new kit or fresh reagents. Ensure proper storage of the enzyme. Optimize the permeabilization step to allow the enzyme access to the nucleus.
Inconsistent staining across the sample Uneven application of reagents; drying out of the sample.Ensure the entire sample is covered with the reagents during each step. Keep the sample in a humidified chamber to prevent drying.
Inconsistent Western Blot Results for Apoptosis Markers
Observed Problem Potential Cause Recommended Solution
Weak or no band for cleaved caspase-3 Suboptimal time point for cell lysis; low protein concentration; poor antibody performance.Perform a time-course experiment to identify the peak of caspase-3 cleavage. Increase the amount of protein loaded. Use a validated antibody at the recommended dilution.
Multiple non-specific bands Antibody concentration is too high; insufficient blocking; cross-reactivity.Titrate the primary antibody to the optimal concentration. Increase the blocking time or try a different blocking agent. Ensure the secondary antibody does not cross-react with other proteins in the lysate.
Uneven loading between lanes Inaccurate protein quantification; pipetting errors.Use a reliable protein quantification method (e.g., BCA assay). Carefully load equal amounts of protein in each lane. Normalize to a loading control like beta-actin or GAPDH.[2]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
HT-29Colorectal Cancer3.6 ± 0.55
SW-480Colorectal Cancer5.2 ± 0.51
HCT-15Colorectal Cancer8.6 ± 1.02
HELACervical Cancer10.5 ± 1.50
MDA-MB-231Breast Cancer18.3 ± 3.71
A549Lung Cancer25.8 ± 5.50
DU145Prostate Cancer26.7 ± 5.90
L132Normal Lung>100

Data summarized from a study on the cytotoxic activity of this compound.[10]

Experimental Protocols

MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for Cleaved Caspase-3
  • After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize the signal to a loading control.

Visualizations

Cleistanthin_B_Apoptosis_Pathway CleistanthinB This compound G1Arrest G1 Phase Cell Cycle Arrest CleistanthinB->G1Arrest VATPAse V-type ATPase (Inhibition) CleistanthinB->VATPAse * Caspase3 Pro-Caspase 3 G1Arrest->Caspase3 STAT3 STAT3 Signaling (Downregulation) VATPAse->STAT3 STAT3->Caspase3 CleavedCaspase3 Cleaved Caspase 3 (Active) Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Troubleshooting_Workflow Start Inconsistent Apoptosis Assay Results CheckAssay Which assay is problematic? Start->CheckAssay MTT MTT CheckAssay->MTT MTT Annexin Annexin V/PI CheckAssay->Annexin Annexin V Western Western Blot CheckAssay->Western Western MTT_Sol Check for direct MTT reduction. Optimize cell density and incubation time. MTT->MTT_Sol Annexin_Sol Handle cells gently. Perform time-course and dose-response. Annexin->Annexin_Sol Western_Sol Optimize lysis time point and antibody concentration. Ensure proper loading control. Western->Western_Sol Compare Compare results across multiple assays MTT_Sol->Compare Annexin_Sol->Compare Western_Sol->Compare Consistent Consistent with Mechanism? Compare->Consistent Yes Yes Consistent->Yes No No Consistent->No End Reliable Data Yes->End ReEvaluate Re-evaluate experimental parameters and controls No->ReEvaluate ReEvaluate->Start

Caption: A logical workflow for troubleshooting inconsistent apoptosis assay results.

References

Technical Support Center: Investigating Cleistanthin B Efficacy in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the efficacy of Cleistanthin B in solid tumor models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its reported mechanism of action in cancer cells?

This compound is a lignan glycoside isolated from the plant Cleistanthus collinus. In cancer cells, it has been reported to induce G1 phase cell cycle arrest and apoptosis.[1] One of the key mechanisms of action is the inhibition of Vacuolar-type H+-ATPase (V-ATPase).[2][3] This inhibition disrupts cellular pH homeostasis, leading to downstream effects that culminate in cell death.

2. What is the solubility of this compound and how can I prepare it for in vitro and in vivo studies?

This compound is poorly soluble in water. For in vitro studies, it is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a common method is to suspend it in a vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) for oral administration.[4] It has also been dissolved in a minimal amount of ethyl alcohol and then diluted with distilled water for certain applications.[1]

3. What are the reported IC50 values for this compound in solid tumor cell lines?

The half-maximal inhibitory concentration (IC50) values for this compound vary across different solid tumor cell lines. A summary of reported IC50 values is provided in the table below.

4. What is the evidence for the in vivo anti-tumor efficacy of this compound in solid tumor models?

Studies have shown that this compound has anti-tumor activity in certain in vivo models. For instance, it has demonstrated efficacy in Dalton's ascites lymphoma tumor models.[5][6] However, one study reported that it was not effective against a solid tumor variant of this model at the tested doses.[5][6] This highlights a key challenge in its development for solid tumors.

5. What are the known toxicities associated with this compound?

Preclinical studies in rodents have indicated that this compound can cause dose-dependent toxic effects, particularly in the lungs, brain, liver, heart, and kidneys at higher doses.[7] It is important to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.

Troubleshooting Guides

In Vitro Assays
Issue Possible Cause Troubleshooting Steps
Low or inconsistent cytotoxicity in cell viability assays. 1. Poor solubility: this compound may be precipitating out of the culture medium. 2. Cell line resistance: The chosen cell line may be inherently resistant. 3. Incorrect dosage: The concentration range may not be appropriate for the cell line.1. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound remains in solution upon dilution in media. Visually inspect for precipitation. 2. Test a panel of cell lines with varying genetic backgrounds. Refer to the IC50 data table for guidance. 3. Perform a broad dose-response curve (e.g., 0.01 µM to 100 µM) to determine the optimal concentration range.
Difficulty in detecting apoptosis. 1. Timing of assay: Apoptosis is a dynamic process; the time point of analysis may be too early or too late. 2. Assay sensitivity: The chosen apoptosis assay may not be sensitive enough.1. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time for apoptosis detection. 2. Use multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP.
In Vivo Solid Tumor Model Experiments
Issue Possible Cause Troubleshooting Steps
Poor tumor growth inhibition in a solid tumor xenograft model. 1. Inadequate drug exposure at the tumor site: This could be due to poor bioavailability, rapid metabolism, or inefficient tumor penetration. 2. Suboptimal dosing regimen: The dose and/or frequency of administration may not be sufficient. 3. Vehicle-related issues: The vehicle may not be optimal for maintaining the stability and bioavailability of this compound. 4. Tumor model resistance: The chosen xenograft model may be resistant to the mechanism of action of this compound.1. Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue. Explore alternative routes of administration (e.g., intraperitoneal vs. oral). 2. Perform a dose-escalation study to determine the MTD. Consider more frequent dosing schedules based on any available pharmacokinetic data. 3. Experiment with different vehicle formulations. For poorly soluble compounds, formulations such as solutions with co-solvents (e.g., PEG400, Tween 80) or nanoformulations could be explored. 4. Test the efficacy of this compound in multiple, well-characterized solid tumor xenograft models.
Toxicity and adverse effects in treated animals. 1. Dose is too high: The administered dose exceeds the MTD. 2. Vehicle toxicity: The vehicle itself may be causing adverse effects.1. Reduce the dose and/or dosing frequency. Carefully monitor animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). 2. Include a vehicle-only control group to assess any vehicle-related toxicity.

Data Presentation

Table 1: IC50 Values of this compound in Various Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Citation
HT-29Colorectal Cancer3.6 ± 0.55[3]
SW-480Colorectal Cancer5.2 ± 0.51[3]
HCT-15Colorectal Cancer8.6 ± 1.02[3]
HELACervical Cancer10.5 ± 1.50[3]
MDA-MB-231Breast Cancer18.3 ± 3.71[3]
A549Lung Cancer25.8 ± 5.50[3]
DU145Prostate Cancer26.7 ± 5.90[3]

Experimental Protocols

Key Experiment: In Vivo Antitumor Activity in a Solid Tumor Model (Adapted from Dalton's Ascites Lymphoma Model)

This protocol provides a general framework. Researchers should optimize parameters for their specific solid tumor xenograft model.

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID, NSG) for human solid tumor xenografts.

  • Subcutaneously inject a suspension of cultured human solid tumor cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

2. Drug Preparation and Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% w/v CMC in sterile water).

  • Determine the appropriate dose based on preliminary toxicity studies. Doses ranging from 25-100 mg/kg have been used in other models.[5][6]

  • Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a set frequency (e.g., daily for 10-14 days).

3. Experimental Groups:

  • Group 1 (Vehicle Control): Administer the vehicle only.

  • Group 2 (Positive Control): Administer a standard-of-care chemotherapeutic agent for the specific tumor type.

  • Group 3-5 (this compound Treatment): Administer different doses of this compound.

4. Monitoring and Endpoints:

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health status throughout the experiment.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Mandatory Visualizations

Cleistanthin_B_Signaling_Pathway cluster_cell Cancer Cell Cleistanthin_B This compound V_ATPase V-ATPase Cleistanthin_B->V_ATPase Inhibits pH_Disruption Disruption of Cellular pH Homeostasis V_ATPase->pH_Disruption Maintains Cell_Cycle_Proteins Modulation of Cell Cycle Proteins (e.g., Cyclins, CDKs) pH_Disruption->Cell_Cycle_Proteins Apoptotic_Proteins Modulation of Apoptotic Proteins (e.g., Caspases) pH_Disruption->Apoptotic_Proteins G1_Arrest G1 Phase Cell Cycle Arrest Cell_Cycle_Proteins->G1_Arrest Leads to Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis Initiates

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Treatment Treatment with This compound Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision, etc.) Data_Collection->Endpoint

Caption: General experimental workflow for in vivo solid tumor model studies.

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Poor In Vivo Efficacy Poor_Efficacy Poor In Vivo Efficacy Check_Solubility Is the compound in solution/suspension? Poor_Efficacy->Check_Solubility Check_Dose Is the dose optimal? Check_Solubility->Check_Dose Yes Reformulate Reformulate Vehicle Check_Solubility->Reformulate No Check_PK Is there adequate tumor exposure? Check_Dose->Check_PK Yes Dose_Escalate Perform Dose Escalation Study Check_Dose->Dose_Escalate No Check_Resistance Is the tumor model resistant? Check_PK->Check_Resistance Yes PK_Study Conduct PK/PD Studies Check_PK->PK_Study No New_Model Test in a Different Model Check_Resistance->New_Model Yes

Caption: Logical flowchart for troubleshooting poor in vivo efficacy.

References

Technical Support Center: Refining Protocols for Cleistanthin B and 5-FU Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the combination of Cleistanthin B and 5-Fluorouracil (5-FU).

Frequently Asked Questions (FAQs)

1. What are the known mechanisms of action for this compound and 5-FU?

  • 5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. It primarily acts as a thymidylate synthase inhibitor, which blocks the synthesis of thymidylate, a nucleotide essential for DNA replication.[1][2][3] This disruption of DNA synthesis leads to "thymineless death" in rapidly dividing cancer cells.[1] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further disrupting their normal functions and contributing to cytotoxicity.[2][3]

  • This compound is a natural compound isolated from the plant Cleistanthus collinus.[4] It has been shown to be a potential anticancer agent that inhibits DNA synthesis and induces G1 phase cell cycle arrest and apoptosis in cancer cells.[4]

2. Is there evidence for a synergistic effect between this compound and 5-FU?

Yes, studies have shown that this compound can enhance the anticancer activity of 5-FU. Specifically, in 5-FU and oxaliplatin-surviving HT-29 colorectal cancer cells, the combination of this compound and 5-FU led to a significant increase in apoptosis compared to either agent alone.[5][6]

3. What are the key signaling pathways involved in the action of this combination?

While research on the specific pathways modulated by the combination is ongoing, current evidence suggests the involvement of:

  • Apoptosis Pathway: The combination of this compound and 5-FU has been demonstrated to enhance apoptosis.[5][6] This likely involves the modulation of key apoptotic proteins such as caspases and members of the Bcl-2 family. 5-FU-induced apoptosis has been shown to be dependent on caspase-9.[7]

  • Cell Cycle Regulation: this compound is known to cause G1 arrest, while 5-FU can induce arrest in both G1/S and G2/M phases, depending on the concentration and cell type.[4] The combination's effect on cell cycle progression is a key area for investigation.

  • Wnt/β-catenin Pathway: The Wnt/β-catenin pathway has been implicated in 5-FU resistance.[8] It is hypothesized that this compound may help to overcome this resistance, but further studies are needed to confirm this.

  • PI3K/Akt/mTOR Pathway: Over-activation of the PI3K/Akt/mTOR pathway is another mechanism of resistance to 5-FU.[9][10] Investigating the effect of the combination on this pathway could provide insights into its synergistic action.

4. What should be considered when designing a drug combination experiment?

A well-designed drug combination study should include dose-response curves for each drug individually to determine their IC50 values.[11] For synergy analysis, a common approach is to use a constant ratio of the two drugs based on their IC50s and test a range of concentrations.[12] It is crucial to include appropriate controls, such as vehicle-treated cells and cells treated with each drug alone.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound and 5-FU.

MTT/Cell Viability Assays
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates - Inconsistent cell seeding number.- Pipetting errors.- "Edge effect" in 96-well plates.- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly and use consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.
IC50 values are not reproducible - Variation in cell passage number or confluency.- Inconsistent incubation times with drugs or MTT reagent.- Contamination of cell cultures.- Use cells within a consistent passage number range and seed at a consistent density.- Standardize all incubation times.- Regularly check for and discard contaminated cultures.
Unexpectedly high cell viability with the combination (potential antagonism) - The chosen drug ratio may be antagonistic.- Chemical interaction between the compounds.- The chosen cell line may have resistance mechanisms to the combination.- Test different drug ratios.- Perform a literature search for any known chemical interactions.- Consider using a different cell line or investigating resistance pathways.
Western Blotting
Problem Possible Cause(s) Suggested Solution(s)
Weak or no signal for target protein (e.g., cleaved caspase-3) - Low protein expression.- Inefficient protein transfer.- Suboptimal antibody concentration or incubation time.- Ensure you are looking at an appropriate time point for apoptosis induction.- Confirm successful protein transfer using Ponceau S staining.- Optimize primary and secondary antibody concentrations and incubation times.
High background - Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the primary antibody to a lower concentration.- Increase the number and duration of wash steps.
Non-specific bands - Antibody cross-reactivity.- Protein degradation.- Use a more specific antibody.- Add protease inhibitors to your lysis buffer and keep samples on ice.
Apoptosis/Cell Cycle Analysis (Flow Cytometry)
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of cell cycle phases (G1, S, G2/M) - Cell clumping.- Incorrect staining procedure.- High flow rate.- Filter cell suspension through a nylon mesh before analysis.- Ensure adequate RNase treatment and correct propidium iodide concentration.- Use a low flow rate during acquisition.[13]
High percentage of necrotic cells in Annexin V assay - Harsh cell handling (e.g., over-trypsinization).- Drug concentrations are too high, causing rapid cell death.- Handle cells gently and use a non-enzymatic cell dissociation solution if possible.- Perform a dose-response and time-course experiment to find optimal drug concentrations and incubation times for apoptosis induction.
Inconsistent results between experiments - Variation in cell health or density.- Inconsistent staining or incubation times.- Use healthy, exponentially growing cells.- Standardize all steps of the staining protocol.

Data Presentation

Cytotoxicity Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h treatment)

Cell Line Cancer Type IC50 (µg/mL)
HT-29 Colorectal Cancer 3.6 ± 0.55
SW-480 Colorectal Cancer 5.2 ± 0.51
HCT-15 Colorectal Cancer 8.6 ± 1.02
HELA Cervical Cancer 10.5 ± 1.50
MDA-MB-231 Breast Cancer 18.3 ± 3.71
A549 Lung Cancer 25.8 ± 5.50
DU145 Prostate Cancer 26.7 ± 5.90

(Data sourced from a study by Sagar and Raveendran)[6]

Table 2: Apoptotic and Dead Cells in 5-FU + Oxaliplatin-surviving HT-29 Cells (12h treatment)

Treatment Group % Apoptotic Cells % Dead Cells Total % Non-Viable Cells
Control (DMSO) 1.2% 0.5% 1.7%
This compound 41.0% 10.8% 51.8%
5-FU Not specified 8.2% 8.2%
This compound + 5-FU Not specified 54.4% 54.4%

(Data sourced from a study by Sagar and Raveendran)[5]

Experimental Protocols

Cell Viability (MTT) Assay for Combination Studies

This protocol is for determining the effect of this compound, 5-FU, and their combination on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound and 5-FU stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and 5-FU alone and in a fixed ratio (e.g., based on the ratio of their individual IC50 values).

  • Remove the overnight culture medium and add 100 µL of medium containing the drugs (single or combination) or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug and use the data from the combination treatment to calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptotic proteins like cleaved caspase-3 and Bcl-2.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (including any floating cells in the medium) and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

experimental_workflow cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Synergy Analysis cluster_2 Phase 3: Mechanistic Studies A Cell Seeding B Treat with this compound (Dose-Response) A->B C Treat with 5-FU (Dose-Response) A->C F Treat with Combination (Constant Ratio) A->F I Treat with IC50 & Combo Doses A->I D MTT Assay (48h) B->D C->D E Calculate IC50 Values D->E E->F Inform Ratio G MTT Assay (48h) F->G H Calculate Combination Index (CI) G->H H->I Select Doses J Apoptosis Assay (Annexin V) I->J K Cell Cycle Analysis (Propidium Iodide) I->K L Western Blot (Caspases, Bcl-2, etc.) I->L

Caption: Experimental workflow for this compound and 5-FU combination studies.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway DR Death Receptors (e.g., Fas, TRAIL-R) Casp8 Caspase-8 DR->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Cleavage/ Activation Bax Bax Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mito Inhibits CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp9->Casp3 Cleavage/ Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP CleistanthinB This compound CleistanthinB->Bax CleistanthinB->Bcl2 FiveFU 5-FU FiveFU->Bax FiveFU->Casp9

Caption: General apoptosis signaling pathway with potential targets of this compound and 5-FU.

synergy_logic cluster_data Experimental Data cluster_analysis Synergy Calculation (Chou-Talalay Method) cluster_interpretation Interpretation DoseA Dose-response of Drug A CalcCI Calculate Combination Index (CI) CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ DoseA->CalcCI DoseB Dose-response of Drug B DoseB->CalcCI DoseCombo Dose-response of Combination (A+B) DoseCombo->CalcCI Result CI Value CalcCI->Result Synergy Synergy Result->Synergy CI < 1 Additive Additive Result->Additive CI = 1 Antagonism Antagonism Result->Antagonism CI > 1

Caption: Logical flow for determining drug synergy using the Combination Index (CI) method.

References

Stability testing of Cleistanthin B in different solvent systems.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the stability of Cleistanthin B in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is an arylnaphthalene lignan glycoside. Literature suggests that it is generally insoluble in water but soluble in organic solvents such as benzene, acetone, and ethyl alcohol.[1] For experimental purposes, it is often dissolved in a minimal amount of an organic solvent like ethanol and then diluted with an aqueous medium if necessary.

Q2: I am observing rapid degradation of my this compound stock solution. What could be the cause?

A2: Rapid degradation of this compound can be attributed to several factors:

  • Solvent Choice: While soluble in some organic solvents, the stability in these solvents over time may vary. It has been noted that this compound, typically found in acetone extracts of its source plant, is not present in aqueous extracts, suggesting potential instability in aqueous environments.[2]

  • pH of the Medium: As a glycoside, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the glycosidic bond.

  • Exposure to Light: Many complex organic molecules, including lignans, can be sensitive to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to oxidative degradation of the molecule.

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly with UV or photodiode array (PDA) detection, is the most common and recommended technique. An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products. Size-Exclusion HPLC (SE-HPLC) has also been used for the analysis of Cleistanthin A and B.[3] Spectrofluorometric methods and ELISA have also been reported for its quantification, though their stability-indicating power would need to be validated.[4][5]

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study, or stress testing, is essential to understand the degradation pathways and to develop a stability-indicating method. This involves subjecting a solution of this compound to harsh conditions to accelerate its degradation. Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.

  • Oxidative Degradation: Exposure to hydrogen peroxide.

  • Thermal Degradation: Heating the sample in both solid and solution forms.

  • Photodegradation: Exposing the sample to UV and visible light.

A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Co-elution of this compound with degradation products.1. Optimize the mobile phase, including the organic modifier, aqueous phase pH, and gradient. 2. Use a new column or a different stationary phase. 3. Adjust the chromatographic conditions (e.g., gradient slope, temperature) to improve separation.
Inconsistent results in stability studies. 1. Variability in solvent preparation. 2. Inconsistent storage conditions (temperature, light exposure). 3. Fluctuation in analytical instrument performance.1. Prepare fresh solvents for each experiment and ensure accurate pH adjustments. 2. Use calibrated and controlled environmental chambers for storage. 3. Run system suitability tests before each analytical run to ensure consistent instrument performance.
Mass balance in forced degradation studies is less than 95%. 1. Formation of non-chromophoric degradation products. 2. Formation of volatile degradation products. 3. Degradation products are not eluted from the HPLC column.1. Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with a UV detector. 2. Consider headspace gas chromatography for the analysis of volatiles. 3. Use a stronger mobile phase at the end of the gradient to elute any strongly retained compounds.
Precipitation of this compound in aqueous-organic solvent mixtures. 1. Poor solubility of this compound in the final solvent composition. 2. Change in temperature affecting solubility.1. Increase the proportion of the organic solvent in the mixture. 2. Prepare more dilute solutions. 3. Ensure the solution is maintained at a constant temperature.

Data Presentation

The following tables present hypothetical data from a forced degradation study of this compound to illustrate how results can be summarized.

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C

Solvent SystemInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 72h (µg/mL)% Degradation after 72h
Methanol10098.295.14.9
Ethanol10099.197.52.5
Acetone10097.592.37.7
DMSO10096.890.59.5
Acetonitrile10099.598.81.2
Water---Insoluble

Table 2: Hypothetical Forced Degradation of this compound

Stress ConditionTime% Assay of this compoundNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 M HCl (60°C)8 h75.2215.8
0.1 M NaOH (60°C)4 h68.9320.1
3% H₂O₂ (25°C)24 h85.4110.5
Heat (80°C, solid)48 h96.312.1
Photostability (ICH Q1B)1.2 million lux hours98.111.5

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation profile of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

2. Materials:

  • This compound reference standard

  • HPLC grade methanol, acetonitrile, water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 4 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase to 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase to 100 µg/mL.

  • Thermal Degradation (in solution):

    • Dilute the stock solution with methanol to 100 µg/mL.

    • Keep the solution at 80°C for 48 hours.

    • At specified time points, cool the solution and analyze.

  • Photostability:

    • Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, dilute the samples to 100 µg/mL and analyze.

5. Analytical Method:

  • Use a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is a suitable starting point. The mobile phase could consist of a gradient of acetonitrile and water (with a modifier like formic acid or a buffer). Detection should be at a UV wavelength where this compound has maximum absorbance.

6. Data Analysis:

  • Calculate the percentage of degradation of this compound.

  • Determine the number of degradation products and their peak areas relative to the total peak area.

  • Assess the mass balance to ensure all degradation products are accounted for.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Results & Interpretation A Prepare this compound Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Expose to D Oxidative Stress (e.g., 3% H2O2, RT) A->D Expose to E Thermal Stress (e.g., 80°C) A->E Expose to F Photolytic Stress (ICH Q1B) A->F Expose to G Sample at Time Points & Neutralize (if needed) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Quantify this compound & Degradation Products H->I J Assess Mass Balance I->J K Identify Degradation Pathway J->K

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway A This compound (Arylnaphthalene Lignan Glycoside) B Aglycone (Diphyllin) A->B  Hydrolysis  (Acid/Base) C Glucose A->C  Hydrolysis  (Acid/Base) D Oxidized Products A->D Oxidation E Photodegradation Products A->E Photolysis

Caption: Hypothetical degradation pathways for this compound.

References

Best practices for handling and storage of Cleistanthin B.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling, storage, and experimental use of Cleistanthin B.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary known mechanisms of action?

This compound is an arylnaphthalene lignan lactone glycoside, a natural compound found in plants of the Cleistanthus genus.[1] Its primary mechanisms of action that have been identified include:

  • V-ATPase Inhibition: It is a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase), which is crucial for the acidification of intracellular organelles.[2][3][4] This inhibition can disrupt processes like endocytosis, protein degradation, and signaling pathways dependent on pH gradients.[5]

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This is mediated through the activation of caspases, particularly the executioner caspase-3.[6][7]

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G1 phase, preventing cells from progressing to the S phase of DNA synthesis.[6][8]

  • α-Adrenergic Receptor Blockade: It acts as a noncompetitive α1 adrenergic blocker.[9]

  • Downregulation of IL-6/STAT3 Signaling: this compound has been observed to downregulate the IL-6/STAT3 signaling pathway, which is often implicated in inflammation and cancer cell proliferation.

2. What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, the following storage conditions are recommended:

FormStorage TemperatureConditions
Powder -20°CKeep in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[2]
In Solvent -80°CStore solutions in a tightly sealed container.[2]

3. How should I prepare a stock solution of this compound?

This compound is insoluble in water but soluble in several organic solvents.[9]

  • Recommended Solvents: Ethyl alcohol, acetone, benzene, acetonitrile, and methanol.[9][10]

  • Preparation Method: To prepare a working solution for aqueous-based assays, dissolve this compound in a minimal amount of ethyl alcohol first, and then dilute to the desired concentration with distilled water or your experimental buffer.[9]

4. What personal protective equipment (PPE) should be used when handling this compound?

Due to its potential toxicity, appropriate personal protective equipment should always be worn when handling this compound:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: Use in an area with adequate exhaust ventilation to avoid inhalation of dust or aerosols.[2]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Precipitate forms in cell culture medium upon addition of this compound. - The final concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve this compound is too high. - The concentration of this compound exceeds its solubility limit in the aqueous medium. - Interaction with components in the serum or media, leading to precipitation.[11]- Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for most cell lines). - Prepare a more dilute stock solution of this compound. - Add the this compound stock solution to the media dropwise while gently vortexing. - Test the solubility of this compound in your specific basal medium without serum first.
Inconsistent or non-reproducible results in cell viability assays (e.g., MTT). - Degradation of this compound in the stock solution or during the experiment. - Inaccurate pipetting of the compound, especially at low volumes. - Fluctuation in incubation conditions (temperature, CO2). - Cell seeding density is not optimal, leading to overgrowth or insufficient cell numbers.- Prepare fresh stock solutions of this compound regularly and store them properly at -80°C.[2] - Use calibrated pipettes and consider preparing an intermediate dilution to increase the volume being pipetted. - Ensure consistent incubation times and conditions for all experimental plates. - Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
High background signal in Western blot for signaling pathway components. - Insufficient blocking of the membrane. - The primary or secondary antibody concentration is too high. - Inadequate washing of the membrane.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk). - Titrate your antibodies to determine the optimal dilution. - Increase the number and/or duration of the wash steps.
No detectable effect on α-adrenergic receptor-mediated responses in isolated tissue experiments. - Degradation of this compound. - Incorrect tissue preparation or mounting. - Insufficient concentration of this compound.- Use freshly prepared solutions of this compound. - Ensure the isolated tissue is healthy and properly mounted in the organ bath with appropriate tension. - Perform a dose-response curve to determine the effective concentration range of this compound for your specific tissue.

Quantitative Data

Cytotoxicity of this compound in Various Cell Lines

The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values of this compound in different cell lines.

Cell LineCell TypeAssayIC50 / GI50 (µM)Reference
HT-29Human Colorectal AdenocarcinomaMTT6.64[1][12]
SW-480Human Colorectal AdenocarcinomaMTT9.59[1][12]
HCT-15Human Colorectal AdenocarcinomaMTT15.86[1][12]
HeLaHuman Cervical AdenocarcinomaMTT19.36[1][12]
MDA-MB-231Human Breast AdenocarcinomaMTT33.74[1][12]
A549Human Lung CarcinomaMTT47.57[1][12]
DU145Human Prostate CarcinomaMTT49.23[1][12]
L132Human Embryonic Lung (Normal)MTT>184.3[1][12]
CHOChinese Hamster Ovary (Normal)Growth Inhibition20 - 470[7]
Various Tumor Cell Lines-Growth Inhibition1.6 - 40[7]

Note: IC50/GI50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cells.

Materials:

  • This compound stock solution (e.g., in ethanol)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Isolated Guinea Pig Aortic Ring Assay

This protocol is for assessing the vasorelaxant properties of this compound as an α1-adrenergic antagonist.

Materials:

  • Male guinea pig

  • Krebs-Henseleit physiological salt solution

  • Phenylephrine

  • This compound

  • Isolated organ bath system with force transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a male guinea pig and dissect the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and carefully cut it into rings of 1-2 cm in length.

  • Mount each aortic ring in a 40 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen gas.

  • Apply a standard resting tension of 2 g and allow the tissue to equilibrate for 2 hours.

  • Induce maximal contraction of the aortic ring by adding phenylephrine (e.g., 1.5 µM) to the bath.

  • Once the contraction has stabilized, add increasing cumulative concentrations of this compound to the bath at 12-minute intervals.

  • Record the relaxation response after each addition of this compound.

  • Plot the percentage of relaxation against the log concentration of this compound to determine its potency.

3. Western Blot for Caspase-3 Activation

This protocol is designed to detect the cleavage of caspase-3, a marker of apoptosis, in cells treated with this compound.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include an untreated control.

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

V_ATPase_Inhibition cluster_CleistanthinB This compound cluster_Organelle Intracellular Organelle (e.g., Lysosome) cluster_Downstream Downstream Cellular Processes This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibits Proton_Pump H+ Pumping V_ATPase->Proton_Pump V_ATPase->Proton_Pump Acidification Organelle Acidification Proton_Pump->Acidification Leads to Endocytosis Endocytosis Acidification->Endocytosis Regulates Autophagy Autophagy Acidification->Autophagy Regulates Signaling Signaling Pathways (e.g., Wnt, Notch) Acidification->Signaling Regulates

Caption: V-ATPase Inhibition by this compound.

Apoptosis_Induction This compound This compound Pro-apoptotic Signals Pro-apoptotic Signals This compound->Pro-apoptotic Signals Induces Initiator Caspases\n(e.g., Caspase-9) Initiator Caspases (e.g., Caspase-9) Pro-apoptotic Signals->Initiator Caspases\n(e.g., Caspase-9) Activate Executioner Caspases\n(Caspase-3) Executioner Caspases (Caspase-3) Initiator Caspases\n(e.g., Caspase-9)->Executioner Caspases\n(Caspase-3) Activate Cleavage of\nCellular Substrates Cleavage of Cellular Substrates Executioner Caspases\n(Caspase-3)->Cleavage of\nCellular Substrates Leads to Apoptosis Apoptosis Cleavage of\nCellular Substrates->Apoptosis

Caption: Apoptosis Induction by this compound.

G1_Arrest This compound This compound Cyclin D1/CDK4 Cyclin D1/CDK4 This compound->Cyclin D1/CDK4 Inhibits pRB Phosphorylation pRB Phosphorylation Cyclin D1/CDK4->pRB Phosphorylation G1 Arrest G1 Arrest Cyclin D1/CDK4->G1 Arrest E2F Release E2F Release pRB Phosphorylation->E2F Release S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry

Caption: G1 Cell Cycle Arrest by this compound.

IL6_STAT3_Pathway IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R JAK JAK IL-6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nuclear Translocation Nuclear Translocation p-STAT3->Nuclear Translocation Gene Transcription\n(e.g., Cyclin D1) Gene Transcription (e.g., Cyclin D1) Nuclear Translocation->Gene Transcription\n(e.g., Cyclin D1) This compound This compound This compound->p-STAT3 Downregulates

Caption: Downregulation of IL-6/STAT3 Pathway.

References

Mitigating off-target effects of Cleistanthin B in experimental models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cleistanthin B. The information is designed to help mitigate the known off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound for its anti-cancer effects?

A1: this compound exerts its anti-cancer effects primarily through the induction of apoptosis. It activates the caspase-3 pathway, a key executioner in programmed cell death.[1] Additionally, it has been shown to inhibit vacuolar H+-ATPase (V-ATPase), which can disrupt cellular pH homeostasis and is a putative target in cancer therapy.[2][3] It also causes G1 arrest in the cell cycle and inhibits DNA synthesis.[4][5]

Q2: What are the major known off-target effects of this compound?

A2: The most significant off-target effects of this compound include:

  • Cardiovascular toxicity: It can cause hypotension due to its alpha-adrenergic receptor blocking activity.[6][7]

  • Neurotoxicity: It exhibits nicotinic cholinergic receptor blocking activity.[6]

  • Renal and Hepatic Toxicity: Studies in Wistar rats have shown dose-dependent morphological changes in the kidneys and liver, including acute tubular necrosis and spotty necrosis of the liver at higher doses.[8]

  • Diuretic Effects: this compound can induce diuretic effects and alter urinary electrolyte levels.[9]

Q3: Is this compound toxic to normal cells?

A3: Yes, this compound is cytotoxic to both normal and tumor cells. However, tumor cells have been shown to be sensitive to lower doses of the compound compared to normal cells.[10]

Q4: What is the solubility of this compound?

A4: this compound is reported to be insoluble in water but soluble in benzene, acetone, and ethyl alcohol. For experimental use, it is often dissolved in a minimal amount of ethyl alcohol and then diluted with distilled water or an appropriate buffer.[6]

Troubleshooting Guide

Issue 1: Unexpected Cell Death in Control (Non-Tumor) Cell Lines
  • Problem: High levels of cytotoxicity are observed in normal (non-cancerous) cell lines, making it difficult to assess the cancer-specific effects of this compound.

  • Possible Cause: The inherent cytotoxicity of this compound to normal cells, although at higher concentrations than for tumor cells.[10]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a comprehensive dose-response analysis on both your tumor and non-tumor cell lines to determine the therapeutic window.

    • Lower Concentration: Use the lowest effective concentration that shows a significant effect on the cancer cells while minimizing toxicity in the normal cells.

    • Shorter Exposure Time: Reduce the incubation time of the cells with this compound.

Issue 2: In Vivo Study Shows Significant Hypotension in Animal Models
  • Problem: Administration of this compound leads to a sharp drop in blood pressure in experimental animals, potentially confounding the results of an anti-cancer study.

  • Possible Cause: this compound is a known alpha-adrenergic receptor antagonist, which can lead to vasodilation and a subsequent decrease in blood pressure.[6][7]

  • Troubleshooting Steps:

    • Blood Pressure Monitoring: Continuously monitor the blood pressure of the animals during the study.

    • Dose Adjustment: Lower the dose of this compound to a level that retains anti-tumor activity without causing severe hypotension.

    • Alternative Animal Model: Consider using a different animal model that may be less sensitive to the hypotensive effects.

    • Co-administration (Hypothetical): While not yet documented, co-administration with a low dose of a vasoconstrictor could be explored, though this would require extensive preliminary studies to avoid other confounding effects.

Issue 3: Evidence of Renal or Hepatic Toxicity in Animal Models
  • Problem: Post-treatment analysis reveals signs of kidney or liver damage, such as elevated serum markers or histopathological changes.

  • Possible Cause: this compound has been shown to cause dose-dependent toxic effects on the liver and kidneys.[8]

  • Troubleshooting Steps:

    • Baseline and Post-Treatment Monitoring: Measure baseline and post-treatment levels of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., creatinine, BUN).

    • Histopathology: Conduct thorough histopathological examination of the liver and kidneys at the end of the study.

    • Hydration: Ensure adequate hydration of the animals to support renal function.

    • Fractionated Dosing: Instead of a single high dose, consider administering the total dose in smaller, more frequent intervals to reduce peak plasma concentrations.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)
HT-29Colorectal Cancer3.6 ± 0.55
SW-480Colorectal Cancer5.2 ± 0.51
HCT-15Colorectal Cancer8.6 ± 1.02
HELACervical Cancer10.5 ± 1.50
MDA-MB-231Breast Cancer18.3 ± 3.71
A549Lung Cancer25.8 ± 5.50
DU145Prostate Cancer26.7 ± 5.90
L132Non-malignant>100

Data from a study on the cytotoxic activity of this compound against various cancer cell lines.[11]

Table 2: In Vivo Anti-Tumor Activity and Toxicity of this compound

Animal ModelTumor TypeDose (mg/kg)Effect
Swiss albino miceEhrlich's Ascites Carcinoma (EAC)50Significantly prolonged life span (>25%)
Swiss albino miceDalton's Ascites Lymphoma (DAL)50Significantly prolonged life span (>25%)
Swiss albino miceDAL Solid Tumor25, 50, 100No significant reduction in tumor volume
Wistar ratsSub-chronic toxicity (90 days)12.5, 25, 50Dose-dependent toxic effects on lungs, brain, liver, heart, and kidneys

Data compiled from in vivo studies on the anti-tumor activity and toxicity of this compound.[8][12][13][14]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 of this compound in various cell lines.[15][16][17]

Materials:

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

Cleistanthin_B_Apoptosis_Pathway CleistanthinB This compound VATPAse V-ATPase Inhibition CleistanthinB->VATPAse CellCycle G1 Cell Cycle Arrest CleistanthinB->CellCycle DNADamage DNA Damage CleistanthinB->DNADamage Caspase3 Caspase-3 Activation CellCycle->Caspase3 DNADamage->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Off_Target_Effects_Mitigation cluster_off_target Observed Off-Target Effect cluster_mitigation Mitigation Strategy Hypotension Hypotension DoseAdj Dose Adjustment Hypotension->DoseAdj Monitoring Physiological Monitoring (BP, Serum Markers) Hypotension->Monitoring RenalToxicity Renal Toxicity RenalToxicity->DoseAdj RenalToxicity->Monitoring FractionatedDosing Fractionated Dosing RenalToxicity->FractionatedDosing HepaticToxicity Hepatic Toxicity HepaticToxicity->DoseAdj HepaticToxicity->Monitoring HepaticToxicity->FractionatedDosing

Caption: Troubleshooting workflow for off-target effects.

Experimental_Workflow_Cytotoxicity Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCleistanthinB Add Serial Dilutions of this compound Incubate1->AddCleistanthinB Incubate2 Incubate for 24-72h AddCleistanthinB->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for MTT cytotoxicity assay.

References

Improving the sensitivity of Cleistanthin B detection methods.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of Cleistanthin B detection methods.

I. Quantitative Data Summary

The following table summarizes the reported sensitivity of various methods for the detection of this compound.

Detection MethodReported Limit of Detection (LOD) / SensitivityReference(s)
Enzyme-Linked Immunosorbent Assay (ELISA)2 ng/mL[1]
Spectrofluorometry1 µg/mL
High-Performance Liquid Chromatography (HPLC)Not explicitly stated, but suitable for quantification[2]
Thin-Layer Chromatography (TLC)Qualitative, but can detect µg levels[3][4]

II. Troubleshooting Guides & FAQs

This section is designed to address common issues encountered during the detection and quantification of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q1: My ELISA signal is very low or absent. What are the possible causes and solutions?

A1: Low or no signal in your this compound ELISA can stem from several factors. Here's a systematic troubleshooting approach:

  • Reagent Issues:

    • Inactive Conjugate: The enzyme-labeled this compound or the secondary antibody-enzyme conjugate may have lost activity. Prepare fresh conjugate and test its activity independently.

    • Incorrect Substrate Preparation: Ensure the substrate solution is freshly prepared and has not been exposed to light for extended periods if it is light-sensitive.[5]

    • Omission of a Reagent: Carefully review your protocol to ensure all reagents (e.g., primary antibody, sample/standard, enzyme-labeled this compound, substrate) were added in the correct order.

  • Procedural Errors:

    • Insufficient Incubation Times: Ensure that all incubation steps are carried out for the recommended duration to allow for adequate binding.

    • Inadequate Washing: Insufficient washing can leave interfering substances in the wells, while overly aggressive washing can remove bound antibodies or antigens. Ensure a consistent and gentle washing technique.[6]

    • Incorrect Temperature: Perform incubations at the temperature specified in your protocol. Deviations can significantly affect antibody binding and enzyme activity.

  • Antibody Problems:

    • Low Antibody Affinity: The primary antibody may have low affinity for this compound. Consider screening different antibodies or using a higher concentration.

    • Antibody Incompatibility: If using a secondary antibody, ensure it is specific for the primary antibody's host species.

Q2: I'm observing high background in my this compound ELISA. How can I reduce it?

A2: High background can mask the specific signal and reduce the dynamic range of your assay. Consider the following:

  • Blocking Insufficiency:

    • Inadequate Blocking Buffer: The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent (e.g., increase the percentage of BSA or use a commercial blocking buffer).[6]

    • Insufficient Blocking Time/Temperature: Increase the blocking incubation time or temperature to ensure complete saturation of non-specific binding sites on the plate.

  • Concentration of Reagents:

    • Primary Antibody or Conjugate Concentration Too High: Titrate your primary antibody and enzyme conjugate to find the optimal concentration that gives a good signal-to-noise ratio.[5]

  • Washing:

    • Ineffective Washing: Increase the number of wash steps and ensure complete removal of the wash buffer after each step. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.

  • Cross-Reactivity:

    • The primary antibody may be cross-reacting with other molecules in the sample matrix. Purify your sample or use a more specific antibody.

Q3: My standard curve is poor, or the results are not reproducible. What should I do?

A3: A reliable standard curve is crucial for accurate quantification. For poor or irreproducible standard curves, check the following:

  • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize volume variations.

  • Standard Preparation: Prepare fresh standards for each assay. Avoid repeated freeze-thaw cycles of stock solutions. Ensure the standards are thoroughly mixed before use.

  • Plate Reader Settings: Verify that you are using the correct wavelength to read the absorbance.

  • Edge Effects: Wells on the edge of the plate can be prone to temperature fluctuations and evaporation. Avoid using the outermost wells for standards and samples if you suspect this is an issue.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm not seeing a distinct peak for this compound, or the peak is very small.

A1: This could be due to issues with the sample, mobile phase, or the instrument itself.

  • Sample Concentration: The concentration of this compound in your sample may be below the detection limit of your system. Consider concentrating your sample before injection.

  • Injection Volume: Ensure you are injecting a sufficient volume of your sample.

  • Mobile Phase Composition: The mobile phase may not be optimal for eluting this compound. Adjust the solvent ratio or try a different solvent system. For reversed-phase HPLC, you might need to decrease the polarity of the mobile phase (increase the organic solvent percentage).[7]

  • Detector Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound (around 260 nm).

  • Column Issues: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.

Q2: The peak for this compound is broad or tailing.

A2: Poor peak shape can affect resolution and integration, leading to inaccurate quantification.

  • Column Overload: You may be injecting too much sample. Try diluting your sample.

  • Column Contamination: The column frit or the stationary phase may be contaminated. Back-flushing the column or using a guard column can help.[7]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the pH is optimal for this compound.

  • Dead Volume: Excessive dead volume in the system (e.g., from long tubing) can lead to peak broadening. Use tubing with the smallest possible inner diameter and length.

Q3: The retention time of my this compound peak is shifting between runs.

A3: Inconsistent retention times are a common problem in HPLC.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Premixing solvents can improve reproducibility compared to online mixing.

  • Column Temperature: Fluctuations in column temperature can cause shifts in retention time. Use a column oven to maintain a constant temperature.

  • Flow Rate Fluctuation: The pump may not be delivering a consistent flow rate. Check for leaks in the pump and ensure it is properly primed.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient.

Thin-Layer Chromatography (TLC)

Q1: The spots on my TLC plate are streaky.

A1: Streaking can be caused by several factors:

  • Sample Overload: You may have spotted too much sample on the plate. Try applying a smaller amount.

  • Sample Insolubility: The sample may not be fully dissolved in the spotting solvent. Ensure your sample is completely dissolved before spotting.

  • Polarity of Spotting Solvent: If the spotting solvent is too polar, it can cause the initial spot to spread and streak as the plate develops. Use a less polar solvent for spotting.

Q2: The spots are not moving from the baseline (Rf value is too low).

A2: This indicates that the mobile phase is not polar enough to move the analyte up the plate.

  • Increase Mobile Phase Polarity: Increase the proportion of the more polar solvent in your mobile phase mixture. For example, if using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate. A reported solvent system for this compound is a 1:1 mixture of dichloromethane and methanol.[3][4]

Q3: The spots are running at the solvent front (Rf value is too high).

A3: This suggests that the mobile phase is too polar.

  • Decrease Mobile Phase Polarity: Decrease the proportion of the more polar solvent in your mobile phase. For instance, in a hexane:ethyl acetate system, increase the percentage of hexane.

III. Experimental Protocols

A. Competitive ELISA for this compound Quantification

This protocol is a representative method based on principles of competitive ELISA for small molecules.[8][9] Optimization of antibody and conjugate concentrations is recommended.

Materials:

  • 96-well microtiter plates (high protein binding)

  • Anti-Cleistanthin B primary antibody

  • This compound standard

  • This compound-enzyme conjugate (e.g., this compound-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the anti-Cleistanthin B primary antibody in Coating Buffer. Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or sample to the appropriate wells. Immediately add 50 µL of the diluted this compound-enzyme conjugate to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate 5 times with Wash Buffer.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of adding the Stop Solution. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

B. Reversed-Phase HPLC for this compound Quantification

This is a general protocol for the analysis of plant glycosides and should be optimized for your specific instrument and sample matrix.[10][11]

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

  • Sample extracts

Procedure:

  • Sample Preparation: Extract this compound from the biological matrix using a suitable solvent (e.g., methanol or acetonitrile). The extract may need to be concentrated and reconstituted in the mobile phase.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B (linear gradient)

      • 20-25 min: 70% B

      • 25-30 min: 30% B (return to initial conditions)

      • 30-35 min: 30% B (equilibration)

  • Analysis: Inject the prepared standards and samples. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound by comparing the peak area of the sample to the standard curve.

C. Thin-Layer Chromatography (TLC) for Qualitative Detection of this compound

This protocol is suitable for the rapid, qualitative assessment of the presence of this compound in plant extracts.[3][4]

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: Dichloromethane:Methanol (1:1, v/v)

  • This compound standard

  • Sample extracts

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Visualizing agent (e.g., 10% methanolic sulfuric acid) and a hot plate

Procedure:

  • Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved this compound standard and sample extracts onto the pencil line. Allow the spots to dry completely.

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Place the spotted TLC plate into the chamber and close the lid.

  • Elution: Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Alternatively, spray the plate with 10% methanolic sulfuric acid and heat it on a hot plate to visualize the spots.

  • Analysis: Calculate the Rf value for the standard and the corresponding spot in the sample (Rf = distance traveled by spot / distance traveled by solvent front). A matching Rf value suggests the presence of this compound in the sample.

IV. Signaling Pathways and Experimental Workflows

This compound Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Biological Sample (e.g., Plasma, Tissue) extraction Solvent Extraction (e.g., Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant concentration Evaporation & Reconstitution supernatant->concentration elisa Competitive ELISA concentration->elisa Quantitative hplc RP-HPLC concentration->hplc Quantitative tlc TLC concentration->tlc Qualitative quantification Quantification elisa->quantification hplc->quantification qualitative Qualitative Identification tlc->qualitative

Caption: Workflow for the detection of this compound.

Inhibition of Alpha-1 Adrenergic Receptor Signaling by this compound

alpha_adrenergic_pathway cluster_membrane Cell Membrane A1R α1-Adrenergic Receptor Gq Gq protein A1R->Gq Activates Norepinephrine Norepinephrine Norepinephrine->A1R Activates CleistanthinB This compound CleistanthinB->A1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

Caption: this compound inhibits α1-adrenergic signaling.

Inhibition of Nicotinic Acetylcholine Receptor Signaling by this compound

nicotinic_cholinergic_pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Na⁺, K⁺, Ca²⁺ influx) nAChR->Ion_Channel Opens Acetylcholine Acetylcholine Acetylcholine->nAChR Activates CleistanthinB This compound CleistanthinB->nAChR Inhibits Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signaling Ca²⁺ Signaling Cascades Ion_Channel->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Leads to Ca_Signaling->Cellular_Response Leads to

Caption: this compound inhibits nAChR signaling.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activities of Cleistanthin B and Cleistanthin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cleistanthin A and Cleistanthin B, two cytotoxic arylnaphthalene lignan glycosides derived from the plant Cleistanthus collinus, have demonstrated notable anticancer properties. This guide provides a comprehensive comparison of their cytotoxic activities, drawing upon available experimental data to elucidate their mechanisms of action and therapeutic potential.

Quantitative Comparison of Cytotoxic Activity

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µg/mL)
HT-29Colorectal Cancer3.6 ± 0.55
SW-480Colorectal Cancer5.2 ± 0.51
HCT-15Colorectal Cancer8.6 ± 1.02
HeLaCervical Cancer10.5 ± 1.50
MDA-MB-231Breast Cancer18.3 ± 3.71
A549Lung Cancer25.8 ± 5.50
DU145Prostate Cancer26.7 ± 5.90
L132 (Normal)Lung Fibroblast>100

Data sourced from a study by Sagar, P., & Raveendran, R. (2022).[1][2]

Table 2: Cytotoxic Activity of Cleistanthin A

Cell LineCell TypeGI50 (M)
Normal CellsVarious10-6 - 10-7 M
Tumor CellsVarious10-7 - 10-9 M
KBOral CarcinomaHighly Effective
SiHaCervical CarcinomaHighly Effective

Data indicates preferential cytotoxicity towards tumor cells.[3][4]

Table 3: Cytotoxic and Genotoxic Effects of this compound

Cell TypeGI50 (M)
Normal Cells2 x 10-5 - 4.7 x 10-4 M
Tumor Cells1.6 x 10-6 - 4 x 10-5 M

Tumor cells were found to be more sensitive to this compound at lower doses compared to normal cells.[5][6][7]

Mechanisms of Action and Signaling Pathways

Both Cleistanthin A and this compound exert their cytotoxic effects primarily through the induction of apoptosis, though they appear to influence distinct signaling pathways.

Cleistanthin A

Cleistanthin A has been shown to induce apoptosis and suppress the motility of cancer cells through multiple mechanisms. A key target is the Wnt/β-catenin signaling pathway , which is often dysregulated in cancers. Cleistanthin A treatment leads to a reduction in the levels of β-catenin and its downstream targets, such as AXIN2, CCND1, and survivin, an anti-apoptotic protein.[8]

Furthermore, Cleistanthin A is a potent inhibitor of V-type ATPase , a proton pump that plays a crucial role in maintaining the acidic tumor microenvironment and is implicated in cancer cell invasion and metastasis.[9] Inhibition of V-type ATPase by Cleistanthin A leads to reduced activation of Focal Adhesion Kinase (FAK), a key mediator of cell migration and invasion.[8] There is also evidence to suggest that V-ATPase inhibition can lead to the downregulation of the STAT3 signaling pathway .[1][3]

Cleistanthin_A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V-ATPase V-ATPase p-FAK p-FAK (Active) V-ATPase->p-FAK Activates STAT3 STAT3 V-ATPase->STAT3 Regulates Cleistanthin_A Cleistanthin A Cleistanthin_A->V-ATPase Inhibits Beta-catenin β-catenin Cleistanthin_A->Beta-catenin Reduces levels Cleistanthin_A->STAT3 Downregulates (indirectly) FAK FAK FAK->p-FAK Cell_Proliferation_Invasion Cell Proliferation & Invasion p-FAK->Cell_Proliferation_Invasion Promotes Beta-catenin_complex β-catenin Destruction Complex Beta-catenin_complex->Beta-catenin Degrades TCF/LEF TCF/LEF Beta-catenin->TCF/LEF Translocates & Activates Target_Genes Target Genes (AXIN2, CCND1, Survivin) TCF/LEF->Target_Genes Transcription Target_Genes->Cell_Proliferation_Invasion Promotes Apoptosis Apoptosis Cleistanthin_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cleistanthin_B This compound Pro-caspase-3 Pro-caspase-3 Cleistanthin_B->Pro-caspase-3 Upregulates IL6_STAT3_pathway IL-6/STAT3 Pathway (Potential Target) Cleistanthin_B->IL6_STAT3_pathway Influences? Cell_Cycle Cell Cycle Cleistanthin_B->Cell_Cycle Induces Chromosomal_Aberrations Chromosomal Aberrations Cleistanthin_B->Chromosomal_Aberrations Induces Caspase-3 Caspase-3 (Active) Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes G1_Arrest G1 Arrest Cell_Cycle->G1_Arrest G1_Arrest->Apoptosis Leads to MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Cleistanthin A/B (various concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate to form formazan D->E F Solubilize formazan (e.g., DMSO) E->F G Measure absorbance F->G H Calculate IC50 values G->H

References

A Comparative Analysis of Cleistanthin B and Other Natural Lignans in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the natural lignan Cleistanthin B and other prominent lignans, focusing on their cytotoxic activities against various cancer cell lines. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as anticancer agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways.

Comparative Cytotoxicity of Natural Lignans

The cytotoxic potential of this compound and other selected natural lignans, including the well-studied podophyllotoxin and its semi-synthetic derivative etoposide, as well as arctigenin and matairesinol, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the tables below. This data provides a quantitative basis for comparing the anticancer efficacy of these compounds.

Table 1: Comparative IC50 Values of this compound and Other Lignans against Various Cancer Cell Lines (in µM)

LignanHT-29 (Colon)SW-480 (Colon)HCT-15 (Colon)HeLa (Cervical)MDA-MB-231 (Breast)A549 (Lung)DU145 (Prostate)
This compound 3.6 ± 0.55 µg/mL5.2 ± 0.51 µg/mL8.6 ± 1.02 µg/mL10.5 ± 1.50 µg/mL18.3 ± 3.71 µg/mL25.8 ± 5.50 µg/mL26.7 ± 5.90 µg/mL
Podophyllotoxin ----0.145 ± 0.041.9-
Etoposide -----3.49-
Arctigenin ----0.787--
Matairesinol -------

Note: IC50 values for this compound were originally reported in µg/mL and have been presented as such. A direct conversion to µM requires the molecular weight of this compound (542.5 g/mol ). For comparison, 3.6 µg/mL is approximately 6.6 µM.

Table 2: IC50 Values of Cleistanthin A (a related compound) against Various Cell Lines (in M)

Cell LineCell TypeGI50 (M)
Normal Cell Lines10⁻⁶ to 10⁻⁷
Tumor Cell Lines10⁻⁷ to 10⁻⁹
KBOral CarcinomaMost Effective
SiHaCervical CarcinomaMost Effective

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of lignan cytotoxicity.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and control substances for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[2]

    • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[3] The absorbance is directly proportional to the number of viable cells.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[4] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

    • Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.[5]

    • Washing: Discard the TCA and wash the plates five times with deionized water to remove unbound TCA and medium components.

    • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[4]

    • Washing: Remove the unbound SRB by washing the plates with 1% acetic acid.

    • Solubilization: Air-dry the plates and then add a 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5]

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6]

Apoptosis Detection

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells.[7] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

  • Protocol:

    • Cell Preparation: Induce apoptosis in cells by treating them with the test compound. Include both negative (vehicle-treated) and positive controls.

    • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

    • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[8]

    • Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anticancer effects through the induction of cell cycle arrest and apoptosis.[9] While the precise molecular mechanisms are still under investigation, evidence suggests the involvement of key signaling pathways that regulate cell survival and proliferation.

Proposed Signaling Pathway for this compound-Induced Apoptosis and Cell Cycle Arrest

The following diagram illustrates a potential signaling pathway through which this compound may induce its cytotoxic effects. It is proposed that this compound can downregulate the IL-6/STAT-3 signaling pathway. This leads to a decrease in the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle, resulting in G1 arrest.[10] Furthermore, the inhibition of this pathway, along with the potential activation of caspase cascades, contributes to the induction of apoptosis.

CleistanthinB_Pathway CleistanthinB This compound IL6R IL-6 Receptor CleistanthinB->IL6R Inhibits Caspase3 Caspase-3 CleistanthinB->Caspase3 Activates STAT3 STAT3 IL6R->STAT3 IL6 IL-6 IL6->IL6R pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation CyclinD1 Cyclin D1 pSTAT3->CyclinD1 Upregulates Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits (Inhibition promotes apoptosis) G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Promotes G1/S transition (Inhibition leads to arrest) CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 CleavedCaspase3->Apoptosis Cytotoxicity_Workflow start Start: Select Cancer Cell Lines treat Treat cells with Lignan (e.g., this compound) at various concentrations start->treat viability Cell Viability/Cytotoxicity Assay (MTT or SRB) treat->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V-PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western Western Blot Analysis (e.g., Caspases, Cyclins, STAT3) apoptosis->western cell_cycle->western end Conclusion on Cytotoxic Mechanism western->end

References

Unveiling Cleistanthin B's Role in V-ATPase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cleistanthin B's vacuolar-type H+-ATPase (V-ATPase) inhibitory activity against other known inhibitors. While direct enzymatic inhibitory concentration (IC50) data for this compound is not extensively available in current literature, this document compiles existing evidence from cellular assays and compares it with the well-established V-ATPase inhibitors, Bafilomycin A1 and Concanamycin A.

Studies have identified this compound, a diphyllin glycoside from the poisonous plant Cleistanthus collinus, as a V-ATPase inhibitor.[1][2] The toxic effects of C. collinus decoctions, such as distal renal tubular acidosis, are attributed to the inhibition of V-ATPase in renal brush border membranes.[3][4] This inhibition disrupts proton translocation, leading to a decrease in the acidification of intracellular organelles.[3] While the primary evidence for this compound's V-ATPase inhibitory action comes from cellular and in-vivo studies, its potential as a V-ATPase targeting therapeutic is under investigation.

Comparative Analysis of V-ATPase Inhibitors

This section provides a comparative overview of this compound and other prominent V-ATPase inhibitors. The table below summarizes the available quantitative data on their inhibitory activities. It is important to note that the data for this compound is derived from cell-based assays measuring outcomes like cytotoxicity or antiviral activity, which are mechanistically linked to V-ATPase inhibition, whereas the data for Bafilomycin A1 and Concanamycin A are primarily from direct enzymatic assays.

InhibitorTypeSource / Organism for IC50IC50 / EC50 ValueMechanism of Action
This compound Diphyllin GlycosideVero Cells (Anti-SARS-CoV-2)EC50: 6.51 µMBinds to the V-ATPase complex, inhibiting proton translocation.[5]
HT-29 (Colon Cancer)IC50: 3.6 µg/mLInduces apoptosis; V-ATPase inhibition is a key mechanism.
SW-480 (Colon Cancer)IC50: 5.2 µg/mL
HCT-15 (Colon Cancer)IC50: 8.6 µg/mL
Bafilomycin A1 Macrolide AntibioticBovine Chromaffin GranulesIC50: 0.6 - 1.5 nMBinds to the c-subunit of the V0 domain, blocking proton translocation.
Various OrganismsIC50: 4 - 400 nMHighly potent and selective inhibitor of V-ATPase.
Concanamycin A Macrolide AntibioticManduca sexta V-ATPaseIC50: ~10 nMBinds to the c-subunit of the V0 domain, inhibiting ATP hydrolysis and proton transport.
Yeast V-type H+-ATPaseIC50: 9.2 nMPotent and specific V-ATPase inhibitor.
Diphyllin Arylnaphthalide LignanBovine V-ATPaseIC50: 17 nMParent compound of this compound, potent V-ATPase inhibitor.

Experimental Protocols

V-ATPase Activity Assay Using Acridine Orange Fluorescence Quenching

This assay measures the ATP-dependent acidification of vesicles containing V-ATPase. The accumulation of the fluorescent probe acridine orange in the acidic vesicle interior leads to a quenching of its fluorescence, which can be reversed by V-ATPase inhibitors.

Materials:

  • V-ATPase-rich membrane vesicles (e.g., from yeast vacuoles or insect midgut)

  • Acridine Orange

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl2)

  • Test compounds (this compound and other inhibitors)

  • Fluorometer

Procedure:

  • Preparation: Resuspend the V-ATPase-rich membrane vesicles in the assay buffer.

  • Incubation: Add the vesicles to a cuvette containing the assay buffer and acridine orange (final concentration typically 1-5 µM). Allow to equilibrate.

  • Baseline Reading: Measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~530 nm).

  • Initiation of Pumping: Add ATP to the cuvette to initiate proton pumping and vesicle acidification. This will result in a decrease in fluorescence (quenching).

  • Inhibitor Addition: Once a stable quenched signal is achieved, add the test compound (e.g., this compound) at various concentrations. V-ATPase inhibition will be observed as a recovery of fluorescence (dequenching).

  • Data Analysis: The rate of fluorescence dequenching is proportional to the degree of V-ATPase inhibition. Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Design

To better understand the concepts discussed, the following diagrams illustrate the V-ATPase signaling pathway and a typical experimental workflow.

V_ATPase_Inhibition Mechanism of V-ATPase Inhibition cluster_membrane Membrane V0 V0 Domain (Proton Channel) H_in H+ (Inside) V0->H_in Translocation V1 V1 Domain (ATP Hydrolysis) V1->V0 Drives Rotation ADP_Pi ADP + Pi V1->ADP_Pi Hydrolyzes ATP ATP ATP->V1 Binds H_out H+ (Outside) H_out->V0 Translocation Inhibitor This compound / Other Inhibitors Inhibitor->V0 Binds & Inhibits

Caption: General mechanism of V-ATPase inhibition.

Experimental_Workflow V-ATPase Inhibition Assay Workflow prep Prepare V-ATPase rich vesicles and assay buffer incubation Incubate vesicles with Acridine Orange prep->incubation baseline Measure baseline fluorescence incubation->baseline atp_add Add ATP to initiate proton pumping (quenching) baseline->atp_add inhibitor_add Add this compound or other inhibitors atp_add->inhibitor_add measurement Measure fluorescence recovery (dequenching) inhibitor_add->measurement analysis Calculate % inhibition and IC50 value measurement->analysis

References

Cleistanthin B: A Promising Ally in Overcoming 5-Fluorouracil Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PUDUCHERRY, India – New research highlights the potential of Cleistanthin B, a natural compound, to resensitize 5-fluorouracil (5-FU) resistant cancer cells to this widely used chemotherapeutic agent. This comparison guide provides an objective analysis of this compound's efficacy, supported by experimental data, and details the methodologies for key experiments, offering valuable insights for researchers, scientists, and drug development professionals.

Resistance to 5-FU remains a significant hurdle in cancer therapy, limiting its effectiveness in a substantial number of patients. The data presented herein demonstrates that this compound not only exhibits potent cytotoxic activity against various cancer cell lines, particularly colorectal cancer (CRC) cells, but also synergistically enhances the apoptotic effects of 5-FU in resistant cell lines.

Comparative Efficacy of this compound

This compound has demonstrated significant cytotoxicity across a panel of human cancer cell lines. Notably, its efficacy is pronounced in colorectal cancer cells. The 50% inhibitory concentration (IC50) values, a measure of a drug's potency, are presented in the table below.

Cell LineCancer TypeIC50 of this compound (μg/mL)
HT-29Colorectal Carcinoma3.6 ± 0.55
SW-480Colorectal Adenocarcinoma5.2 ± 0.51
HCT-15Colorectal Carcinoma8.6 ± 1.02
HELACervical Cancer10.5 ± 1.50
MDA-MB-231Breast Cancer18.3 ± 3.71
A549Lung Carcinoma25.8 ± 5.50
DU145Prostate Carcinoma26.7 ± 5.90
L132Normal Embryonic Lung>100

Data sourced from in vitro studies.[1][2]

Synergistic Effect with 5-Fluorouracil in Resistant Cells

A key finding is the ability of this compound to enhance the efficacy of 5-FU in cancer cells that have developed resistance. In a study using HT-29 colorectal cancer cells that survived initial treatment with a combination of 5-FU and oxaliplatin (5-FU+Ox surviving cells), the addition of this compound significantly increased the percentage of apoptotic cells.

Treatment Group (in 5-FU+Ox surviving HT-29 cells)Percentage of Apoptotic and Dead Cells
Control (DMSO)Not reported
5-FU alone8.2%
This compound alone51.8% (41.0% apoptotic + 10.8% dead)
This compound + 5-FU54.4%

Data from Annexin V apoptosis assay.[3]

This synergistic effect suggests that this compound may help overcome the mechanisms of 5-FU resistance.

Proposed Mechanism of Action: V-ATPase Inhibition

The mechanism by which this compound resensitizes cancer cells to 5-FU is believed to involve the inhibition of Vacuolar-type H+-ATPase (V-ATPase).[4][5] V-ATPases are proton pumps that are often overexpressed in cancer cells and contribute to chemoresistance by maintaining an acidic tumor microenvironment and facilitating drug efflux.

Inhibition of V-ATPase by this compound is hypothesized to disrupt intracellular pH homeostasis, leading to lysosomal dysfunction and the induction of apoptosis. Furthermore, V-ATPase activity has been linked to the regulation of key signaling pathways implicated in 5-FU resistance, such as the Wnt/β-catenin and PI3K/Akt pathways.[6] By inhibiting V-ATPase, this compound may downregulate these pro-survival pathways, thereby restoring sensitivity to 5-FU.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, 5-FU, or a combination of both. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, 5-FU, or their combination for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blotting

This technique is used to detect specific proteins in a cell lysate.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Akt, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in overcoming 5-FU resistance.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data Data Analysis start Cancer Cell Lines (e.g., HT-29, 5-FU Resistant HT-29) treatment Treatment: - this compound - 5-FU - Combination start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V Assay) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis protein->pathway_analysis

Experimental workflow for evaluating this compound's efficacy.

Signaling_Pathway cluster_resistance 5-FU Resistant Cancer Cell cluster_treatment This compound Treatment v_atpase V-ATPase (Overexpressed) wnt Wnt/β-catenin Pathway (Active) v_atpase->wnt maintains pi3k PI3K/Akt Pathway (Active) v_atpase->pi3k activates resistance Chemoresistance & Cell Survival wnt->resistance apoptosis Apoptosis wnt->apoptosis pi3k->resistance pi3k->apoptosis cleistanthin_b This compound inhibition V-ATPase Inhibition cleistanthin_b->inhibition inhibition->wnt downregulates inhibition->pi3k downregulates

Proposed signaling pathway of this compound in overcoming 5-FU resistance.

Conclusion

The presented data strongly suggests that this compound is a promising candidate for further investigation as a chemosensitizing agent in 5-FU resistant cancers. Its ability to induce apoptosis and its potential mechanism of action through V-ATPase inhibition provide a solid foundation for future preclinical and clinical studies. The detailed experimental protocols and visual guides included in this document are intended to support and accelerate research in this critical area of oncology.

References

Cross-Species Comparative Analysis of Cleistanthin B's Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological effects of Cleistanthin B across various biological systems. This guide provides a comparative overview of key toxicity data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

This compound, a diphyllin glycoside isolated from the poisonous plant Cleistanthus collinus, has garnered significant interest in the scientific community due to its potent biological activities, including cytotoxic and potential anticancer properties.[1][2] However, its inherent toxicity necessitates a thorough understanding of its effects across different species to evaluate its therapeutic potential and associated risks. This guide provides a cross-species analysis of this compound's toxicological effects, with a focus on rodent models and in vitro cell systems.

Quantitative Toxicological Data

The acute and chronic toxicity of this compound has been evaluated in several studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vivo Acute Toxicity of this compound

SpeciesStrainRoute of AdministrationLD50Key ObservationsReference
MouseNot SpecifiedOral1000 mg/kgStraub tail phenomenon, mortality.[3][4]
RatWistarOral> 800 mg/kg (No mortality observed up to this dose in a single-dose study)In sub-chronic studies, dose-dependent toxic effects on lungs, brain, liver, heart, and kidneys were observed at lower doses (12.5-50 mg/kg).[3][5]

Table 2: In Vitro Cytotoxicity of this compound

Cell Line TypeCell LineGI50 (50% Growth Inhibition)Key ObservationsReference
NormalHuman peripheral blood lymphocytes (HPBL)4.7 x 10⁻⁴ MLower sensitivity compared to tumor cells.[6][7]
NormalHuman bone marrow fibroblast (HBMF)3.9 x 10⁻⁴ MLower sensitivity compared to tumor cells.[6]
NormalMouse embryo fibroblast (MEF)3.6 x 10⁻⁴ MLower sensitivity compared to tumor cells.[6]
NormalChinese Hamster Ovary (CHO)2.0 x 10⁻⁵ MInduction of chromatid and isochromatid breaks.[6][7]
TumorVarious1.6 x 10⁻⁶ to 4.0 x 10⁻⁵ MHigher sensitivity compared to normal cells.[6][7]
TumorCervical carcinoma (SiHa)Effective against this cell line.[2]
TumorT-cell leukemia (Molt-4)Least sensitive among tested tumor cell lines.[2]
Pre-adipocyteMouse 3T3-L1IC50 of ~75 µg/ml for methanolic fractions.Inhibition of cell proliferation.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the key experimental protocols used to assess the toxicity of this compound.

Acute Oral Toxicity (LD50) Determination in Mice

This protocol is based on the fixed-dose method, following OECD guidelines.[3][4]

  • Animal Model: Healthy adult mice (25 ± 3 g) are used.

  • Grouping: Animals are randomly divided into different groups, with each group consisting of at least three mice.

  • Compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose) and administered orally by gavage at various dose levels (e.g., 3, 30, 300, 600, 1000, 1200 mg/kg).

  • Observation: Animals are continuously observed for 24 hours for mortality and clinical signs of toxicity, such as the Straub tail phenomenon. Surviving animals are observed for the next 14 days.

  • LD50 Calculation: The LD50 value, the dose at which 50% of the animals die, is determined based on the mortality data.

Sub-chronic Oral Toxicity in Rats

This protocol is designed to evaluate the effects of repeated exposure to this compound over a period of 90 days.[3][5]

  • Animal Model: Inbred strain of albino Wistar rats of both sexes (120 ± 10 g) are used.

  • Grouping: Animals are divided into multiple groups, including a control group and test groups receiving different doses of this compound (e.g., 12.5, 25, and 50 mg/kg). Each group comprises an equal number of male and female rats.

  • Compound Administration: this compound is administered orally once daily by gavage.

  • Monitoring: Throughout the study, animals are monitored for changes in body weight, food and water intake, and clinical signs of toxicity. Blood pressure and biochemical parameters (e.g., fasting blood glucose, urea, creatinine, ALT, ALP) are assessed at regular intervals.

  • Histopathology: At the end of the 90-day period, animals are euthanized, and major organs (brain, heart, lung, liver, kidney) are collected for histopathological examination to identify any morphological changes.

In Vitro Cytotoxicity Assay (GI50 Determination)

This assay determines the concentration of this compound that inhibits the growth of cultured cells by 50%.[6][7]

  • Cell Culture: Normal or tumor cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 30 minutes for short exposure studies).

  • Assessment of Cell Viability: Cell viability is assessed using a suitable method, such as the MTT assay or by counting the number of viable cells.

  • GI50 Calculation: The GI50 value is calculated from the dose-response curve of cell viability versus this compound concentration.

  • Genotoxicity Assessment (Optional): Chromosomal aberrations, such as chromatid and isochromatid breaks, can be analyzed in treated cells to assess genotoxicity.

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of this compound are attributed to its interference with several fundamental cellular processes. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types.[7][9] At high doses, it can cause DNA strand breaks, a key trigger for apoptosis.[9] This process involves a cascade of molecular events leading to cell dismantling.

G CleistanthinB This compound DNA_Damage DNA Strand Breaks CleistanthinB->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Mechanism of Cell Cycle Arrest

Studies have indicated that this compound can arrest the cell cycle at the G1 phase, preventing cells from progressing to the S phase where DNA replication occurs.[9] This is achieved by inhibiting the incorporation of essential precursors into DNA and RNA.[9]

G CleistanthinB This compound Inhibition Inhibition of Thymidine and Uridine Incorporation CleistanthinB->Inhibition G1_S_Transition G1/S Transition (Blocked) Inhibition->G1_S_Transition G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

Inhibition of V-type H+-ATPase

A significant mechanism contributing to the toxicity of C. collinus extracts, and likely this compound, is the inhibition of vacuolar-type H+-ATPase (V-ATPase).[10][11] This proton pump is crucial for acidification of intracellular compartments and is involved in various cellular processes. Its inhibition can lead to disruptions in renal function, such as distal renal tubular acidosis.[10][11]

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the cross-species toxicological evaluation of a compound like this compound.

G cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Acute_Toxicity Acute Toxicity (LD50) (e.g., Mice) Subchronic_Toxicity Sub-chronic Toxicity (e.g., Rats) Histopathology Histopathology Subchronic_Toxicity->Histopathology Data_Analysis Data Analysis and Cross-Species Comparison Histopathology->Data_Analysis Cytotoxicity Cytotoxicity (GI50) (Normal & Tumor Cell Lines) Genotoxicity Genotoxicity (Chromosomal Aberrations) Cytotoxicity->Genotoxicity Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Genotoxicity->Mechanism_Studies Mechanism_Studies->Data_Analysis Compound This compound Compound->Acute_Toxicity Compound->Cytotoxicity

Caption: General experimental workflow for toxicological assessment.

Conclusion

The available data indicates that this compound exhibits significant dose-dependent toxicity across different biological systems. In vivo studies in rodents have demonstrated its potential to cause damage to multiple organs upon repeated exposure. In vitro studies have highlighted its cytotoxic and genotoxic effects, with a higher sensitivity observed in tumor cells compared to normal cells. The mechanisms underlying its toxicity are multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular enzymes like V-type H+-ATPase. Further research, particularly in non-rodent species such as zebrafish, would provide a more comprehensive understanding of its toxicological profile and help in assessing its potential for therapeutic development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug discovery.

References

Comparative Efficacy of Cleistanthin B in Preclinical Models of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis of Anti-Proliferative Effects Against Standard Therapies

This guide provides a comparative analysis of the anti-proliferative effects of Cleistanthin B, a natural compound, against established pharmacological agents for the treatment of Benign Prostatic Hyperplasia (BPH). The data presented is derived from preclinical studies in testosterone-induced BPH rat models, offering a direct comparison of their therapeutic potential at a molecular and physiological level for researchers, scientists, and drug development professionals.

Overview of Compounds

This guide evaluates the following compounds:

  • This compound: A diphyllin glycoside isolated from plants of the genus Cleistanthus.

  • Finasteride: A 5-alpha-reductase inhibitor that prevents the conversion of testosterone to the more potent dihydrotestosterone (DHT). It is a standard-of-care medication for BPH.

  • Dutasteride: A dual 5-alpha-reductase inhibitor, blocking both type 1 and type 2 isoenzymes, leading to more complete suppression of DHT.

  • Alpha-1 Adrenergic Blockers (e.g., Tamsulosin, Silodosin): This class of drugs relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow. Their primary mechanism is not anti-proliferative, and thus they are not directly compared in the anti-proliferative data tables but are included for context as a major BPH treatment modality.

Experimental Protocols

The data presented is primarily based on a testosterone-induced BPH model in rats, a standard and widely used preclinical model to evaluate the efficacy of BPH therapeutics.

Testosterone-Induced BPH Rat Model

A widely accepted methodology for inducing BPH in rats involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are utilized.

  • Castration: Surgical castration (bilateral orchiectomy) is performed to eliminate endogenous testosterone production. This is followed by a recovery period.

  • BPH Induction: BPH is induced by daily subcutaneous injections of testosterone propionate (typically 3-5 mg/kg) dissolved in a vehicle like corn oil for a period of 3 to 4 weeks.[1] A control group receives the vehicle only.

  • Treatment Administration: Concurrently with testosterone induction, treatment groups receive their respective compounds via oral gavage.

    • This compound: Administered at doses of 0.3, 1, and 3 mg/kg.[1]

    • Finasteride: Administered as a positive control, typically at a dose of 5-10 mg/kg.[1]

    • Dutasteride: Administered at a dose of 0.5 mg/kg.[2]

  • Sample Collection and Analysis: After the treatment period, animals are euthanized. Blood samples are collected for serum analysis (e.g., DHT levels). The prostate gland is excised, weighed, and a portion is used for histopathological examination and molecular analysis (e.g., Western blot for protein expression).

Key Experimental Assays
  • Prostate Weight and Prostatic Index: The absolute prostate weight and the ratio of prostate weight to body weight (prostatic index) are measured as primary indicators of prostatic hyperplasia.

  • Histopathology: Prostatic tissues are stained with Hematoxylin and Eosin (H&E) to observe glandular and stromal proliferation, epithelial thickness, and other morphological changes characteristic of BPH.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify serum levels of hormones like Dihydrotestosterone (DHT).

  • Western Blot Analysis: A technique to detect and quantify the expression levels of specific proteins in prostate tissue lysates. Key proteins analyzed include:

    • Proliferation Markers: Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1.

    • Apoptosis Markers: Caspase-3 and cleaved Caspase-3.

Data Presentation: Comparative Anti-Proliferative Effects

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with Finasteride and Dutasteride.

Table 1: Effect on Gross Prostatic Changes in Testosterone-Induced BPH Rats

Treatment GroupDoseProstate Weight (g)Prostatic Index (mg/g)
BPH Model (Control) -~0.783.71 ± 0.12
This compound 0.3 mg/kgNot Reported3.00 ± 0.08
1 mg/kgNot Reported2.40 ± 0.14
3 mg/kgNot Reported2.27 ± 0.12
Finasteride 5 mg/kgNot Reported2.00 ± 0.08
Dutasteride 0.5 mg/kg~0.51 (vs. 0.78 in BPH)Not Reported
Data for this compound and Finasteride are from Kumar et al., 2022.[1] Data for Dutasteride is from a separate study and presented for comparison.[1]

Table 2: Effect on Serum Dihydrotestosterone (DHT) Levels

Treatment GroupDoseSerum DHT Level (pg/mL)% Reduction vs. BPH Model
BPH Model (Control) -1345.00 ± 43.480%
This compound 1 mg/kg901.50 ± 29.20~33%
3 mg/kg785.16 ± 29.54~42%
Finasteride 5 mg/kg625.83 ± 18.06~53%
Data from Kumar et al., 2022.[1]

Table 3: Effect on Molecular Markers of Proliferation and Apoptosis

Treatment GroupDosePCNA ExpressionCyclin D1 ExpressionCaspase-3 / Cleaved Caspase-3
BPH Model (Control) -UpregulatedUpregulatedDownregulated
This compound 3 mg/kgDownregulatedDownregulatedUpregulated
Finasteride 5 mg/kgDownregulatedDownregulatedUpregulated
Dutasteride 0.5 mg/kgNot AvailableNot AvailableNot Available
Data from Kumar et al., 2022.[1] PCNA and Cyclin D1 are key regulators of cell cycle progression. Caspase-3 is a critical executioner of apoptosis (programmed cell death).

Visualizing Mechanisms and Workflows

Signaling Pathway in BPH and Points of Intervention

The development of BPH is heavily dependent on the androgen signaling pathway. Testosterone is converted to DHT, which then binds to the androgen receptor (AR), leading to the transcription of genes that promote cell proliferation and survival.

BPH_Signaling_Pathway Testosterone Testosterone FiveAlphaReductase 5-alpha Reductase Testosterone->FiveAlphaReductase DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT AR Androgen Receptor (AR) DHT->AR binds to AR_DHT AR-DHT Complex AR->AR_DHT Nucleus Nucleus AR_DHT->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Proliferation Cell Proliferation (PCNA, Cyclin D1 ↑) GeneTranscription->Proliferation Apoptosis Apoptosis (Caspase-3 ↓) GeneTranscription->Apoptosis BPH_Dev BPH Development Proliferation->BPH_Dev Apoptosis->BPH_Dev inhibits Finasteride Finasteride Dutasteride Finasteride->FiveAlphaReductase inhibit CleistanthinB This compound CleistanthinB->Proliferation inhibits CleistanthinB->Apoptosis promotes

Caption: BPH signaling pathway and intervention points of therapeutics.

Experimental Workflow for BPH Model Studies

The following diagram illustrates the typical workflow for preclinical validation of anti-BPH compounds.

Experimental_Workflow cluster_treatment A Animal Acclimatization (Male Wistar Rats) B Surgical Castration A->B C Recovery Period (e.g., 7 days) B->C D BPH Induction & Treatment (4 Weeks) C->D E Daily Testosterone Injection (BPH Induction) G Endpoint: Sacrifice & Sample Collection D->G F Daily Oral Gavage (Vehicle, this compound, Finasteride) H Prostate Gland Excision G->H I Blood Collection G->I K Prostate Weight & Prostatic Index H->K L Histopathology (H&E) H->L N Protein Expression (Western Blot: PCNA, Cyclin D1) H->N M Serum DHT (ELISA) I->M J Data Analysis K->J L->J M->J N->J

References

A Comparative Analysis of Aqueous and Acetone Extraction for Cleistanthin B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of aqueous versus acetone-based extraction methods for Cleistanthin B, a lignan lactone found in Cleistanthus collinus. The following sections detail the significant differences in extraction yield, purity, and subsequent biological activity, supported by experimental data from peer-reviewed literature. This analysis is critical for researchers aiming to isolate and investigate the pharmacological properties of this compound.

Executive Summary

The choice of solvent is a critical determinant in the isolation of this compound. Scientific literature consistently demonstrates that this compound is soluble in acetone and insoluble in water.[1] Consequently, acetone-based extraction protocols are effective for isolating this compound, while aqueous extracts of Cleistanthus collinus are reported to lack Cleistanthin A and B.[1][2] This guide will therefore compare the composition and biological activities of the resulting extracts, highlighting the necessity of organic solvents for the study of this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between aqueous and acetone extracts of Cleistanthus collinus with a focus on this compound.

Table 1: Extraction Yield and Purity of this compound

ParameterAqueous ExtractAcetone ExtractSource(s)
This compound Yield Not Detected0.6% - 0.8% w/w[3]
Cleistanthin A Yield Not Detected0.16% - 1.0% w/w[3][4]
Reported Presence of Cleistanthins A & B AbsentPresent[1][2]
Solubility of this compound InsolubleSoluble[1][5]

Table 2: Comparative Biological Activity of Extracts and Isolated this compound

Biological ActivityAqueous Extract of C. collinusAcetone Extract of C. collinus / Isolated this compoundSource(s)
Cytotoxicity Cytotoxic effects observed.[1]Potent anticancer activity; induces apoptosis and G1 arrest.[1][6][1][6]
Hypotensive Effect Causes hypotension.[6][7]This compound exhibits hypotensive activity through α1 adrenergic blockade.[8][6][7][8]
Diuretic Effect Diuretic effects reported for the crude extract.This compound demonstrates diuretic effects.[3][3]
Toxicity Highly toxic; used in traditional poisons.[2][6]This compound is a major toxic principle.[1][9][10][1][2][6][9][10]

Experimental Protocols

Acetone-Based Extraction and Isolation of this compound

This protocol is a synthesized representation of methodologies described in the literature.[3][4][10]

  • Plant Material Preparation: Shade-dried leaves of Cleistanthus collinus are coarsely powdered.

  • Defatting: The powdered leaves are soaked in n-hexane for 48 hours to remove lipids and other nonpolar compounds.

  • Maceration: The defatted powder is then macerated with acetone for a period of 7 days.

  • Solvent Evaporation: The acetone is removed from the extract under vacuum using a rotary evaporator to yield the crude acetone extract.

  • Chromatographic Separation:

    • The crude acetone extract is dissolved in a suitable solvent like benzene.

    • The solution is loaded onto a neutral alumina column for column chromatography.

    • The column is eluted with a gradient of solvents. A common elution sequence to isolate this compound involves fractions eluted with a mixture of benzene and ethyl acetate, followed by methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: The fractions containing this compound are further purified using techniques such as preparative TLC or crystallization to obtain the pure compound.

Aqueous Extraction (Decoction)

This protocol reflects the traditional method of preparing C. collinus extracts for consumption, as described in toxicological studies.[2][6]

  • Plant Material: Fresh or dried leaves of Cleistanthus collinus are used.

  • Boiling: The leaves are boiled in water to create a decoction.

  • Filtration: The resulting liquid is filtered to remove solid plant material.

  • Usage: The aqueous extract is then ready for use. It is important to note that while this extract is toxic, it is not reported to contain this compound.[1][2][6]

Mandatory Visualizations

Signaling Pathways of this compound

Cleistanthin_B_Signaling cluster_cell Cellular Effects of this compound cluster_membrane Cell Membrane cluster_nucleus Nucleus CleistanthinB This compound V_ATPase V-type H+ ATPase CleistanthinB->V_ATPase Inhibition Alpha1_Receptor α1-Adrenergic Receptor CleistanthinB->Alpha1_Receptor Blockade DNA DNA CleistanthinB->DNA Induces Strand Breaks CellCycle Cell Cycle (G1/S Transition) CleistanthinB->CellCycle Arrest Apoptosis Apoptosis DNA->Apoptosis Triggers CellCycle->Apoptosis Can lead to Extraction_Workflow start C. collinus Leaves powdering Powdering start->powdering defatting Defatting (n-hexane) powdering->defatting maceration Maceration (Acetone) defatting->maceration evaporation Solvent Evaporation maceration->evaporation crude_extract Crude Acetone Extract evaporation->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Fraction Collection chromatography->fractions purification Purification (Prep. TLC / Crystallization) fractions->purification end Pure this compound purification->end

References

Experimental Validation of Cleistanthin B's Alpha-Adrenergic Blockade: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alpha-adrenergic blocking performance of Cleistanthin B with the well-established alpha-1 selective antagonist, prazosin. The information presented is collated from a series of preclinical studies, offering supporting experimental data and detailed methodologies to inform further research and development in cardiovascular and related therapeutic areas.

Comparative Analysis of Alpha-Adrenergic Blocking Activity

This compound, a lignan glycoside isolated from Cleistanthus collinus, has demonstrated significant alpha-adrenergic blocking properties in various experimental models. Its effects have been frequently compared to prazosin, a potent and selective alpha-1 adrenergic receptor antagonist. The following table summarizes the key quantitative findings from these comparative studies.

Parameter This compound Prazosin (Standard) Experimental Model Key Findings
Antihypertensive Effect 12.5, 25, and 50 mg/kg (oral)1 mg/kg (oral)Deoxycorticosterone acetate (DOCA)-salt induced hypertensive ratsThis compound significantly reduced systolic and diastolic blood pressure, comparable to the effect of prazosin.[1][2][3][4] The 12.5 mg/kg dose of this compound showed a more pronounced lowering of mean arterial pressure than higher doses.[1][2][3]
Inhibition of Catecholamine-Induced Pressor Response Pretreatment with this compoundPretreatment with PrazosinAnesthetized ratsPretreatment with this compound, similar to prazosin, inhibited the rise in mean arterial pressure induced by adrenaline, noradrenaline, and dopamine.[1][2][3]
In vitro Alpha-Adrenergic Blockade Showed inhibitory effect-Isolated guinea pig vas deferens and aortic stripThis compound inhibited norepinephrine-induced contractions in a dose-dependent manner, suggesting an antagonistic action on alpha-adrenergic receptors.[5][6]
Effect on Phenylephrine-Induced Contraction Shifted the dose-response curve to the right and increased EC50-Isolated guinea pig vas deferensThis compound demonstrated a clear blockade of the alpha-1 adrenergic agonist phenylephrine.[7]
Alpha-1 vs. Alpha-2 Receptor Specificity Blocks both alpha-1 and alpha-2 adrenoceptorsSelective alpha-1 antagonistRat jejunum (alpha-1) and platelets (alpha-2)This compound was shown to block phenylephrine-induced relaxation in the rat jejunum (an alpha-1 mediated response) and inhibit platelet aggregation, suggesting a non-selective action on both alpha-1 and alpha-2 receptors.[8]

Experimental Protocols

The validation of this compound's alpha-adrenergic blockade has been established through a series of well-defined in vivo and in vitro experimental protocols.

In Vivo Antihypertensive Activity in DOCA-Salt Hypertensive Rats
  • Animal Model: Male Sprague Dawley or Wistar rats are used.[9] Hypertension is induced by subcutaneous administration of deoxycorticosterone acetate (DOCA) salt (20 mg/kg) twice weekly for four weeks.[1][2][3]

  • Treatment Groups: Animals are typically divided into a hypertensive control group, a standard group receiving prazosin (e.g., 1 mg/kg, p.o.), and several test groups receiving different doses of this compound (e.g., 12.5, 25, 50 mg/kg, p.o.).[1][2][3][4]

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored weekly using a non-invasive tail-cuff method. At the end of the treatment period, invasive blood pressure measurements may be performed by cannulating the carotid artery in anesthetized animals.[1][2]

  • Assessment of Alpha-Blockade: The alpha-adrenergic blocking effect is confirmed by administering alpha-agonists like adrenaline, noradrenaline, and dopamine and observing the blunted pressor response in the treated groups compared to the control.[1][2][3]

In Vitro Alpha-Adrenergic Receptor Blockade
  • Tissue Preparation: Guinea pig vas deferens and aortic strips are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[5][6]

  • Experimental Procedure: The contractile responses of the tissues to an alpha-agonist, such as norepinephrine or the selective alpha-1 agonist phenylephrine, are recorded isometrically.[5][7]

  • Evaluation of Antagonism: The tissues are incubated with varying concentrations of this compound before re-introducing the agonist. A dose-dependent inhibition of the agonist-induced contraction or a rightward shift in the dose-response curve indicates an antagonistic effect at the alpha-adrenergic receptors.[5][7]

Visualizing the Experimental and Molecular Pathways

To further elucidate the experimental validation and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Antihypertensive Model cluster_invitro In Vitro Organ Bath Study animal_model DOCA-Salt Induced Hypertensive Rats treatment Oral Administration: - Vehicle (Control) - Prazosin (Standard) - this compound (Test) animal_model->treatment bp_measurement Weekly Non-Invasive Blood Pressure Monitoring treatment->bp_measurement invasive_bp Invasive Blood Pressure Recording & Agonist Challenge bp_measurement->invasive_bp data_analysis Comparative Data Analysis invasive_bp->data_analysis tissue_prep Isolation of Guinea Pig Vas Deferens / Aortic Strip organ_bath Tissue Mounting in Organ Bath tissue_prep->organ_bath agonist_response Record Control Response to Norepinephrine/Phenylephrine organ_bath->agonist_response antagonist_incubation Incubation with This compound agonist_response->antagonist_incubation post_antagonist_response Record Agonist Response Post-Incubation antagonist_incubation->post_antagonist_response dose_response_analysis Dose-Response Curve Analysis post_antagonist_response->dose_response_analysis

Experimental workflow for assessing alpha-adrenergic blockade.

signaling_pathway cluster_cell Vascular Smooth Muscle Cell norepinephrine Norepinephrine (Agonist) alpha1_receptor Alpha-1 Adrenergic Receptor norepinephrine->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release Stimulates vasoconstriction Vasoconstriction dag->vasoconstriction Contributes to ca_release->vasoconstriction Leads to cleistanthin_b This compound (Antagonist) cleistanthin_b->alpha1_receptor Blocks

Alpha-1 adrenergic signaling pathway and the antagonistic action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.